Dodeclonium Bromide
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)ethyl-dodecyl-dimethylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39ClNO.BrH/c1-4-5-6-7-8-9-10-11-12-13-18-24(2,3)19-20-25-22-16-14-21(23)15-17-22;/h14-17H,4-13,18-20H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGHXNXUAQJNMJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=C(C=C1)Cl.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10935551 | |
| Record name | N-[2-(4-Chlorophenoxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15687-13-5 | |
| Record name | 1-Dodecanaminium, N-[2-(4-chlorophenoxy)ethyl]-N,N-dimethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15687-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodeclonium bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-(4-Chlorophenoxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodeclonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DODECLONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD8BU85ZLK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dodeclonium Bromide: A Technical Deep-Dive into its Antimicrobial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodeclonium bromide, a quaternary ammonium compound (QAC), exerts its antimicrobial effects primarily through the disruption of microbial cell membrane integrity. This technical guide elucidates the core mechanism of action, supported by quantitative data from related compounds, detailed experimental protocols for assessing its activity, and visual representations of the underlying molecular interactions and experimental workflows. The information presented is intended to provide a comprehensive resource for researchers and professionals engaged in the study and development of antimicrobial agents.
Core Mechanism of Action: Cell Membrane Disruption
The fundamental mechanism of action of this compound, consistent with other QACs, is the targeted disruption of the microbial cell membrane. This process can be conceptualized in a multi-step model:
-
Adsorption and Electrostatic Interaction: The positively charged quaternary ammonium headgroup of this compound is electrostatically attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.
-
Hydrophobic Interaction and Penetration: The long, hydrophobic dodecyl alkyl chain of the molecule interacts with and penetrates the lipid bilayer of the cell membrane. This insertion disrupts the ordered structure of the membrane phospholipids.
-
Membrane Disorganization and Permeabilization: The intercalation of this compound molecules into the lipid bilayer leads to a loss of membrane fluidity and integrity. This disorganization creates pores or channels in the membrane, resulting in increased permeability.
-
Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential intracellular components, such as ions (K+), metabolites, and nucleic acids, from the cytoplasm into the extracellular environment.
-
Metabolic Dysfunction and Cell Death: The loss of the proton motive force due to ion leakage, coupled with the loss of essential molecules, disrupts critical cellular processes, including ATP synthesis and nutrient transport, ultimately leading to metabolic dysfunction and cell death.
While the primary target is the cell membrane, some evidence suggests that at sub-lethal concentrations, QACs may also exhibit intracellular effects, though this is a less understood aspect of their mechanism.
Quantitative Data: Antimicrobial Efficacy
Precise Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values for this compound are not extensively reported in publicly available literature. However, data from structurally similar n-alkyltrimethylammonium bromides and other QACs provide a strong indication of its expected potency. The antimicrobial activity is highly dependent on the alkyl chain length, with C12 (dodecyl) often exhibiting potent activity.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound |
| Dodecyltrimethylammonium bromide | Staphylococcus aureus | 1.56 - 6.25 | - |
| Dodecyltrimethylammonium bromide | Escherichia coli | 12.5 - 50 | - |
| Dodecyltrimethylammonium bromide | Pseudomonas aeruginosa | 50 - 200 | - |
| Dodecyltrimethylammonium bromide | Candida albicans | 3.12 - 12.5 | - |
| Polymethylene-α,ω-bis(N,N-dimethyl-N-dodecylammonium bromides) | Aspergillus niger | 125 - 500 | - |
| Polymethylene-α,ω-bis(N,N-dimethyl-N-dodecylammonium bromides) | Penicillium chrysogenum | 31.2 - 62.5 | - |
Note: The MIC values presented are indicative and can vary based on the specific strain, inoculum size, and testing methodology.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile deionized water)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in logarithmic growth phase, adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL)
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Serial Dilution: a. Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the this compound stock solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no compound).
-
Inoculation: a. Add 100 µL of the standardized microbial suspension to each well (wells 1-12). The final volume in each well will be 200 µL, and the final inoculum concentration will be approximately 2.5 x 10^5 CFU/mL.
-
Incubation: a. Cover the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: a. The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Membrane Permeability Assay using Propidium Iodide
This assay assesses the ability of this compound to permeabilize the microbial cell membrane using the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.
Materials:
-
This compound
-
Microbial culture in logarithmic growth phase, washed and resuspended in a suitable buffer (e.g., PBS)
-
Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Fluorometer or fluorescence microscope
-
Positive control (e.g., a known membrane-disrupting agent like polymyxin B)
-
Negative control (untreated cells)
Procedure:
-
Cell Preparation: a. Harvest microbial cells from a logarithmic phase culture by centrifugation. b. Wash the cells twice with sterile buffer (e.g., PBS) and resuspend in the same buffer to a standardized optical density.
-
Assay Setup: a. To a microplate well or cuvette, add the cell suspension. b. Add PI to a final concentration of 1-5 µg/mL and incubate in the dark for 5-10 minutes to allow for baseline fluorescence measurement.
-
Treatment and Measurement: a. Add this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC). b. Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for PI (e.g., Ex: 535 nm, Em: 617 nm) over time.
-
Data Analysis: a. An increase in fluorescence intensity over time compared to the negative control indicates membrane permeabilization. The rate and magnitude of the fluorescence increase are indicative of the extent of membrane damage.
Visualizations
Signaling Pathway of Membrane Disruption
Caption: Mechanism of action of this compound on the bacterial cell membrane.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
This compound is a potent antimicrobial agent whose efficacy is rooted in its ability to disrupt the fundamental barrier of the microbial cell: the cytoplasmic membrane. This multi-step process, initiated by electrostatic and hydrophobic interactions, leads to membrane permeabilization, leakage of essential cellular contents, and ultimately, cell death. The quantitative data from related compounds underscores its potential broad-spectrum activity. The provided experimental protocols offer a framework for the systematic evaluation of its antimicrobial properties. A thorough understanding of this mechanism is paramount for the strategic development of new antimicrobial therapies and for mitigating the growing challenge of antimicrobial resistance.
An In-depth Technical Guide to the Structural Analogues and Derivatives of Dodeclonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodeclonium Bromide, a quaternary ammonium compound (QAC) with the chemical name [2-(4-chlorophenoxy)ethyl]dodecyldimethylammonium bromide, is recognized for its antiseptic properties. This technical guide provides a comprehensive overview of the structural analogues and derivatives of this compound, focusing on their synthesis, antimicrobial activity, and structure-activity relationships (SAR). By exploring modifications to the dodecyl chain, the quaternary ammonium head, and the phenoxyethyl moiety, this document aims to furnish researchers and drug development professionals with a foundational understanding for the design of novel and more effective antimicrobial agents. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to enhance comprehension.
Introduction to this compound and Quaternary Ammonium Compounds
Quaternary ammonium compounds are a versatile class of cationic surfactants characterized by a positively charged nitrogen atom covalently bonded to four organic groups. Their amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic cationic head, allows them to disrupt the cell membranes of microorganisms, leading to their widespread use as disinfectants, antiseptics, and preservatives.
This compound's structure features a long C12 alkyl (dodecyl) chain, a dimethylammonium core, and a distinctive [2-(4-chlorophenoxy)ethyl] group. Understanding the contribution of each of these structural components to its antimicrobial efficacy is crucial for the rational design of more potent analogues.
Structural Analogues and Derivatives: A Systematic Exploration
The structural framework of this compound offers several avenues for modification to explore the structure-activity landscape. These can be broadly categorized into three main areas:
-
Modification of the Dodecyl Chain: Altering the length of the hydrophobic alkyl chain.
-
Modification of the Quaternary Ammonium Head: Introducing different substituents on the nitrogen atom or creating "gemini" surfactants.
-
Modification of the Phenoxyethyl Moiety: Varying the substituents on the aromatic ring and altering the ether linkage.
Analogues with Modified Alkyl Chains
The length of the alkyl chain is a critical determinant of the antimicrobial activity of QACs. A systematic variation of the alkyl chain length in analogues of this compound is expected to significantly impact their efficacy.
Table 1: Antimicrobial Activity of N-Alkyl-N-dodecylpiperidinium Bromides (Representative Analogues)
| Compound | Alkyl Chain (R) | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |
| Analogue 1 | n-Hexyl | 1.95 | 7.81 |
| Analogue 2 | n-Heptyl | 0.98 | 3.91 |
| Analogue 3 | n-Octyl | 1.95 | 7.81 |
| Analogue 4 | n-Nonyl | 3.91 | 15.63 |
Note: Data is representative of the trend observed for N-alkyl-N-dodecylpiperidinium bromides, which are structurally related to this compound. Specific data for direct analogues with varied dodecyl chains is limited in publicly available literature.
The data suggests that there is an optimal alkyl chain length for antimicrobial activity, often referred to as the "cutoff effect." For many QACs, this optimal length is typically between C12 and C16.
Derivatives with Modified Quaternary Ammonium Heads: Gemini Surfactants
A significant class of structural analogues is the "gemini" surfactants, which consist of two QAC moieties connected by a spacer chain. These compounds often exhibit superior antimicrobial and physicochemical properties compared to their monomeric counterparts. Polymethylene-α,ω-bis(N,N-dimethyl-N-dodecylammonium bromides) are relevant examples of such derivatives.
Table 2: Antifungal Activity of Polymethylene-α,ω-bis(N,N-dimethyl-N-dodecylammonium bromides)
| Compound | Spacer Length (s) | MIC (μg/mL) vs. A. niger | MIC (μg/mL) vs. C. albicans |
| [12-3-12] Br₂ | 3 | 125 | 31.2 |
| [12-4-12] Br₂ | 4 | 62.5 | 15.6 |
| [12-5-12] Br₂ | 5 | 125 | 31.2 |
| [12-6-12] Br₂ | 6 | 250 | 62.5 |
Source: Data adapted from a study on polymethylene-α,ω-bis(N,N-dimethyl-N-dodecylammonium bromides)[1]
The spacer length in gemini surfactants plays a crucial role in their antimicrobial activity, with an optimal length providing the most potent effect.
Derivatives with Modified Phenoxyethyl Moieties
Hypothetical Structure-Activity Relationship for Aryl-Modified Analogues:
Caption: Predicted Structure-Activity Relationships for Aryl-Modified this compound Analogues.
Experimental Protocols
General Synthesis of [2-(Aryloxy)ethyl]dodecyldimethylammonium Bromide Analogues
The synthesis of this compound and its analogues with modified phenoxyethyl moieties typically involves a two-step process:
-
Williamson Ether Synthesis: Reaction of a substituted phenol with a dihaloethane (e.g., 1,2-dibromoethane) to form the corresponding 2-(aryloxy)ethyl halide.
-
Quaternization: Reaction of the resulting 2-(aryloxy)ethyl halide with dodecyldimethylamine to yield the final quaternary ammonium salt.
Detailed Protocol for the Synthesis of a Hypothetical Analogue ([2-(4-methylphenoxy)ethyl]dodecyldimethylammonium bromide):
Step 1: Synthesis of 1-bromo-2-(4-methylphenoxy)ethane
-
To a solution of p-cresol (10.8 g, 0.1 mol) in a suitable solvent (e.g., acetone, 100 mL), add anhydrous potassium carbonate (27.6 g, 0.2 mol).
-
Add 1,2-dibromoethane (56.4 g, 0.3 mol) to the mixture.
-
Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain 1-bromo-2-(4-methylphenoxy)ethane.
Step 2: Synthesis of [2-(4-methylphenoxy)ethyl]dodecyldimethylammonium bromide
-
Dissolve 1-bromo-2-(4-methylphenoxy)ethane (22.9 g, 0.1 mol) in a polar aprotic solvent such as acetonitrile (150 mL).
-
Add dodecyldimethylamine (21.3 g, 0.1 mol) to the solution.
-
Stir the reaction mixture at room temperature for 48 hours. The product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Caption: General Synthetic Workflow for this compound Analogues.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of the synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms. The broth microdilution method is a standard and widely accepted protocol.
Protocol for Broth Microdilution MIC Assay:
-
Preparation of Inoculum:
-
Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., sterile deionized water or DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add an equal volume of the standardized inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive (inoculum without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
-
Caption: Experimental Workflow for MIC Determination.
Structure-Activity Relationship (SAR) Analysis
The collective data from various structural analogues allows for the elucidation of key structure-activity relationships, guiding the design of more effective antimicrobial agents.
-
Hydrophobicity: The length of the alkyl chain is paramount. Optimal activity is generally observed for chain lengths of C12-C16, which provides a balance between aqueous solubility and the ability to penetrate the lipid-rich bacterial cell membrane.
-
Cationic Head Group: The permanent positive charge is essential for the initial electrostatic interaction with the negatively charged components of the microbial cell surface. The nature of the other substituents on the nitrogen can influence steric hindrance and the overall charge distribution.
-
Aromatic Moiety: The phenoxyethyl group contributes to the overall lipophilicity of the molecule. Substituents on the phenyl ring can modulate this lipophilicity and introduce specific electronic effects that may enhance or diminish antimicrobial activity. For instance, electron-withdrawing groups might enhance interaction with certain membrane components, while bulky substituents could introduce steric hindrance.
Conclusion and Future Directions
This technical guide has provided a detailed overview of the structural analogues and derivatives of this compound. The synthesis and antimicrobial evaluation of these compounds reveal critical insights into their structure-activity relationships. The length of the alkyl chain and the nature of the quaternary ammonium headgroup are well-established determinants of activity. While systematic data on the modification of the phenoxyethyl moiety is less prevalent, it represents a promising avenue for future research.
Future efforts should focus on the synthesis and comprehensive antimicrobial testing of a library of this compound analogues with systematic variations in the aryl substituent. This will enable the development of robust Quantitative Structure-Activity Relationship (QSAR) models to predict the activity of novel compounds and guide the design of next-generation quaternary ammonium antimicrobials with enhanced efficacy and reduced toxicity.
References
An In-depth Technical Guide to the Synthesis and Chemical Properties of Dodeclonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical properties of Dodeclonium Bromide, a quaternary ammonium compound with notable antiseptic and antimicrobial applications. The information is curated for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a cationic surfactant characterized by a hydrophilic quaternary ammonium head and a long hydrophobic dodecyl tail. This amphiphilic nature is central to its biological activity. A summary of its key quantitative data is presented below.
| Property | Value |
| IUPAC Name | 2-(4-chlorophenoxy)ethyl-dodecyl-dimethylazanium bromide |
| Molecular Formula | C₂₂H₃₉BrClNO |
| Molecular Weight | 448.9 g/mol |
| CAS Number | 15687-13-5 |
| Melting Point | 122 °C |
| Topological Polar Surface Area | 9.2 Ų |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 15 |
| Solubility | Data not available. Expected to have some solubility in water and polar organic solvents. |
| pKa | Data not available. As a quaternary ammonium salt, it is a strong electrolyte and permanently charged. |
| Stability | Data not available. Long-chain quaternary ammonium salts can exhibit thermal degradation.[1] |
Synthesis of this compound
The synthesis of this compound is achieved through the Menschutkin reaction , a classic method for the preparation of quaternary ammonium salts. This reaction involves the alkylation of a tertiary amine with an alkyl halide. In the case of this compound, the tertiary amine is N,N-dimethyl-N-(2-(4-chlorophenoxy)ethyl)amine, and the alkyl halide is 1-bromododecane.
The logical flow of the synthesis process is depicted in the diagram below.
References
Dodeclonium Bromide: A Technical Whitepaper on Pharmacokinetic and Pharmacodynamic Principles
Disclaimer: This document provides a technical overview of the anticipated pharmacokinetic and pharmacodynamic properties of dodeclonium bromide. It is important to note that publicly available, peer-reviewed data specifically detailing the clinical or preclinical pharmacokinetics and pharmacodynamics of this compound is scarce. Therefore, this guide is constructed based on the established principles of quaternary ammonium compounds (QACs), a class to which this compound belongs. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted as a theoretical framework rather than a definitive representation of this compound's behavior in vivo.
Introduction
This compound, a quaternary ammonium compound, is utilized for its antiseptic properties. As with any topical antimicrobial agent, a thorough understanding of its pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body and microorganisms) is crucial for optimizing its efficacy and ensuring its safety. This whitepaper will explore the core principles of these two domains as they are likely to apply to this compound, based on the known characteristics of similar long-chain QACs.
Pharmacokinetics of Topical Quaternary Ammonium Compounds
The pharmacokinetic profile of a topically applied drug like this compound is governed by its absorption, distribution, metabolism, and excretion (ADME). For a topical antiseptic, the primary goal is to maximize local concentration at the site of application while minimizing systemic absorption.
Absorption
The absorption of this compound through the skin is expected to be limited. The stratum corneum, the outermost layer of the epidermis, serves as a significant barrier to the penetration of hydrophilic molecules like QACs. However, factors such as the integrity of the skin, the formulation of the product, and the duration of contact can influence the extent of absorption.
Distribution
Following any potential absorption into the systemic circulation, this compound would be distributed throughout the body. Due to their cationic and lipophilic nature, QACs have the potential to bind to plasma proteins and accumulate in various tissues. The volume of distribution would be a key parameter to determine the extent of this distribution.
Metabolism
The metabolic fate of this compound has not been specifically elucidated in public literature. Generally, QACs can undergo some degree of metabolism in the liver. Potential metabolic pathways could involve enzymatic degradation of the alkyl chain.
Excretion
Absorbed this compound and its metabolites would be eliminated from the body, primarily through renal and/or fecal routes. The elimination half-life would determine the duration the compound remains in the body.
Illustrative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters that would be essential to characterize for this compound. The values presented are hypothetical and serve as a template for data that would be generated in preclinical and clinical studies.
| Parameter | Symbol | Definition | Illustrative Value |
| Dermal Absorption | % | The percentage of the applied dose that reaches systemic circulation. | < 1% |
| Maximum Plasma Concentration | Cmax | The peak plasma concentration reached after administration. | Low ng/mL range |
| Time to Maximum Concentration | Tmax | The time taken to reach Cmax. | Variable (hours) |
| Area Under the Curve | AUC | The total drug exposure over time. | Low ng*h/mL |
| Volume of Distribution | Vd | The apparent volume into which the drug distributes in the body. | High (L/kg) |
| Plasma Protein Binding | % | The percentage of drug bound to plasma proteins. | > 90% |
| Elimination Half-life | t1/2 | The time required for the plasma concentration to decrease by half. | Variable (hours) |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. | Low (L/h/kg) |
Pharmacodynamics of this compound
The pharmacodynamic activity of this compound is centered on its antimicrobial effects. As a QAC, its primary mechanism of action involves the disruption of microbial cell membranes.
Mechanism of Action
The positively charged quaternary ammonium head of the this compound molecule interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This initial electrostatic interaction is followed by the insertion of the long hydrophobic alkyl tail into the lipid bilayer. This process disrupts the structural integrity and fluidity of the membrane, leading to the leakage of essential intracellular components, such as ions and nucleic acids, and ultimately resulting in cell death.[1][2][3]
Caption: General mechanism of action of quaternary ammonium compounds (QACs) on bacterial cell membranes.
Antimicrobial Spectrum
This compound is expected to exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as some fungi and viruses. The efficacy can be influenced by the concentration of the agent, the presence of organic matter, and the pH of the environment.
Illustrative Pharmacodynamic Data
The following table outlines key pharmacodynamic parameters used to characterize the antimicrobial activity of an antiseptic like this compound.
| Parameter | Abbreviation | Definition | Illustrative Value |
| Minimum Inhibitory Concentration | MIC | The lowest concentration of the antiseptic that prevents visible growth of a microorganism. | Low µg/mL range |
| Minimum Bactericidal Concentration | MBC | The lowest concentration of the antiseptic that results in a 99.9% reduction in the initial bacterial inoculum. | Close to MIC values |
| Time-Kill Kinetics | - | A measure of the rate of bactericidal activity over time. | Rapid killing (minutes to hours) |
Experimental Protocols
The characterization of the pharmacokinetic and pharmacodynamic properties of this compound would involve a series of in vitro and in vivo studies.
Pharmacokinetic Study Workflow
A typical preclinical pharmacokinetic study for a topical drug would follow the workflow illustrated below.
Caption: A general experimental workflow for a preclinical pharmacokinetic study of a topical drug.
In Vitro Skin Permeation Studies
-
Methodology: These studies typically utilize Franz diffusion cells with excised human or animal skin. A known amount of the this compound formulation is applied to the epidermal side of the skin. The receptor fluid is sampled at various time points and analyzed for the presence of the drug to determine the rate and extent of skin penetration.
In Vivo Pharmacokinetic Studies
-
Methodology: A relevant animal model (e.g., rat or minipig) would have a defined area of skin treated with the this compound formulation. Blood samples are collected at predetermined time points. Plasma is separated and the concentration of this compound is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In Vitro Antimicrobial Susceptibility Testing
-
Methodology:
-
Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC). Serial dilutions of this compound are prepared in a liquid growth medium in a microtiter plate. Each well is inoculated with a standardized suspension of the test microorganism. The plates are incubated, and the MIC is recorded as the lowest concentration that inhibits visible growth.
-
Agar Dilution: This method is an alternative for determining the MIC. This compound is incorporated into an agar medium at various concentrations. The surface of the agar is then inoculated with the test microorganisms. The MIC is the lowest concentration that prevents colony formation after incubation.
-
Conclusion
While specific data for this compound remains to be published, the established principles of quaternary ammonium compounds provide a strong foundation for understanding its likely pharmacokinetic and pharmacodynamic properties. It is anticipated to be a potent topical antiseptic with limited systemic absorption. Its mechanism of action is centered on the disruption of microbial cell membranes, leading to a broad spectrum of antimicrobial activity. Further dedicated studies are necessary to fully elucidate the specific ADME profile and antimicrobial efficacy of this compound to support its continued safe and effective use.
References
In-vitro and In-vivo Effects of Dodeclonium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on Dodeclonium Bromide is limited in publicly available scientific literature. Therefore, this guide synthesizes information on this compound where available and draws inferences from structurally and functionally similar quaternary ammonium compounds (QACs), such as Didecyldimethylammonium Bromide (DDAB) and Otilonium Bromide, to provide a comprehensive overview of its expected in-vitro and in-vivo effects. All data inferred from related compounds are clearly noted.
Introduction to this compound
This compound is a quaternary ammonium compound recognized for its antiseptic and antimicrobial properties. As a member of the QAC family, it is expected to exhibit broad-spectrum activity against various microorganisms. QACs are cationic surfactants that are widely used as disinfectants and antiseptics in various formulations. The general structure of this compound features a positively charged nitrogen atom covalently bonded to four alkyl chains, which is responsible for its surface-active and antimicrobial characteristics.
In-Vitro Effects
The in-vitro effects of this compound are anticipated to be primarily antimicrobial, targeting a range of bacteria. The efficacy of QACs is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Antimicrobial Activity
Table 1: Inferred Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains (Data based on DDAB)
| Microorganism | Strain | Inferred MIC (mg/L) | Reference |
| Escherichia coli | Clinical Isolates | ≤8 - >16 | [1] |
| Staphylococcus aureus | Biofilm-forming strains | 16 x MIC for biofilm clearance (specific MIC not stated) | [2] |
Note: The data presented is for Didecyldimethylammonium Bromide (DDAB) and is used to infer the potential activity of this compound.
Cytotoxicity
The cytotoxic potential of this compound in mammalian cell lines is a critical aspect of its in-vitro evaluation. Cytotoxicity is often expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a substance needed to inhibit a biological process or response by 50%.
While specific IC50 values for this compound were not found, studies on other QACs, such as Otilonium Bromide, have demonstrated cytotoxic effects against various human cancer cell lines. For instance, Otilonium Bromide has been shown to exhibit cytotoxic activity against human colorectal cancer and lung squamous carcinoma cells[3].
In-Vivo Effects
In-vivo studies are essential to understand the efficacy and safety of this compound in a whole organism. These studies typically involve animal models to assess both the therapeutic effects and potential toxicity.
Antimicrobial Efficacy in Animal Models
Given its antiseptic properties, in-vivo studies would likely focus on topical applications for the prevention or treatment of skin and soft tissue infections. Animal models, such as rodent wound infection models, are commonly used to evaluate the efficacy of topical antimicrobial agents[4]. While specific in-vivo efficacy data for this compound is not available, studies on similar compounds like DDAB have shown efficacy in reducing bacterial load in animal farm settings[5].
Toxicological Profile
The in-vivo toxicity of QACs is a subject of investigation. Studies on sodium bromide in rats have shown that high doses can lead to changes in the endocrine system and affect reproduction[6]. However, it is important to note that the toxicity profile of this compound may differ significantly from that of simple bromide salts due to its complex organic structure. Preclinical toxicology studies in rodents are crucial for determining a safe starting dose for potential human trials[7].
Mechanism of Action
The primary mechanism of action for quaternary ammonium compounds like this compound is the disruption of microbial cell membranes[8].
dot
Caption: Inferred mechanism of action of this compound on bacterial cell membranes.
The positively charged head of the this compound molecule is thought to interact with the negatively charged components of the bacterial cell membrane, such as phospholipids. This interaction leads to the insertion of the hydrophobic alkyl chains into the lipid bilayer, causing disorganization and increased permeability of the membrane. The loss of membrane integrity results in the leakage of essential intracellular components, such as ions and nucleotides, ultimately leading to cell death[8]. Additionally, the disruption of the membrane can impair the function of membrane-bound proteins involved in critical cellular processes like energy production and transport[8].
Experimental Protocols
Detailed and validated experimental protocols are crucial for the accurate assessment of the in-vitro and in-vivo effects of this compound. The following are generalized protocols that can be adapted for the specific evaluation of this compound.
In-Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
dot
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Standardized bacterial inoculum (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of this compound in MHB across the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
In-Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
dot
Caption: Workflow for determining cytotoxicity using the MTT assay.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the wells at approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated from the dose-response curve.
In-Vivo Topical Efficacy in a Murine Wound Model
This model is used to assess the ability of a topical antiseptic to reduce the bacterial load in a contaminated wound.
Materials:
-
Mice (specific strain as per protocol)
-
Anesthetic agents
-
Surgical instruments for creating a wound
-
Bacterial culture for inoculation (e.g., Staphylococcus aureus)
-
This compound formulation (e.g., cream, ointment)
-
Control vehicle
-
Sterile dressings
Procedure:
-
Anesthetize the mice according to approved protocols.
-
Create a standardized full-thickness skin wound on the dorsum of each mouse.
-
Inoculate the wound with a known concentration of bacteria.
-
After a set period to allow for bacterial colonization, apply the this compound formulation or the control vehicle to the wound.
-
Cover the wound with a sterile dressing.
-
At predetermined time points (e.g., 24, 48, 72 hours), euthanize a subset of animals.
-
Excise the wound tissue, homogenize it, and perform quantitative bacteriology (colony-forming unit counts) to determine the bacterial load.
-
Compare the bacterial counts between the treated and control groups to assess the efficacy of the this compound formulation.
Conclusion
This compound, as a quaternary ammonium compound, is anticipated to possess significant in-vitro antimicrobial activity and potential for in-vivo antiseptic applications. Its primary mechanism of action is likely the disruption of microbial cell membranes. However, a comprehensive understanding of its efficacy and safety profile requires specific experimental data, which is currently lacking in the public domain. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound. Further research is warranted to establish its specific MIC and IC50 values, as well as its in-vivo efficacy and toxicological profile, to fully characterize its potential as a therapeutic or antiseptic agent.
References
- 1. Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibilities and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Didecyldimethylammonium bromide: Application to control biofilms of Staphylococcus aureus and Pseudomonas aeruginosa alone and in combination with slightly acidic electrolyzed water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Otilonium Bromide acts as a selective USP28 inhibitor and exhibits cytotoxic activity against multiple human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal models as predictors of the safety and efficacy of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Domiphen Bromide? [synapse.patsnap.com]
Dodeclonium Bromide: A Technical Whitepaper on a Quaternary Ammonium Antiseptic
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dodeclonium bromide is a quaternary ammonium compound (QAC) utilized for its antiseptic properties. As a member of this broad class of cationic surfactants, its primary mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis and death. While the specific historical details of this compound's discovery, including the individual researchers and the exact timeline, are not well-documented in publicly accessible records, its development can be understood within the broader context of the exploration of QACs as disinfectants and antiseptics in the early 20th century. This whitepaper provides a comprehensive overview of the known technical aspects of this compound, including its chemical properties and mechanism of action, situated within the historical and scientific framework of quaternary ammonium antiseptics.
Introduction to this compound
This compound is a topical antiseptic agent.[1] Chemically, it is identified as 2-(4-chlorophenoxy)ethyl-dodecyl-dimethylazanium bromide.[1] It belongs to the class of quaternary ammonium compounds, which are characterized by a positively charged nitrogen atom bonded to four organic groups. This structural feature is central to their biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(4-chlorophenoxy)ethyl-dodecyl-dimethylazanium bromide | PubChem |
| Synonyms | This compound, GR 412, Dodeclonii bromidum | PubChem |
| CAS Number | 15687-13-5 | PubChem |
| Molecular Formula | C22H39BrClNO | PubChem |
| Molecular Weight | 448.9 g/mol | PubChem |
Historical Context: The Rise of Quaternary Ammonium Antiseptics
The development of antiseptics is a cornerstone of modern medicine, with Joseph Lister's work with carbolic acid in the 1860s marking a significant turning point in surgical practice. The exploration for more effective and less toxic antiseptic agents led to the investigation of various chemical classes.
Quaternary ammonium compounds emerged as significant biocidal agents in the early 20th century. Their development can be traced back to 1916 by Jacobs and Heidelberg, with further advancements in 1935 by Domagk, who demonstrated that attaching an aliphatic group to the quaternary nitrogen enhanced the compound's biocidal properties. This led to the development of alkyl dimethyl benzyl ammonium chloride (ADBAC), considered the first-generation QAC. Subsequent generations of QACs were developed by modifying the alkyl groups to improve efficacy, reduce toxicity, and broaden the spectrum of activity.
While the specific discovery of this compound is not detailed in available literature, its chemical structure places it firmly within this class of compounds. It was likely synthesized and investigated as part of the ongoing research into the structure-activity relationships of QACs to develop novel antiseptic agents.
Mechanism of Action
The antimicrobial action of this compound, like other QACs, is primarily attributed to its cationic surfactant properties. The positively charged headgroup of the molecule is attracted to the negatively charged components of microbial cell surfaces.
The proposed mechanism involves a multi-step process:
-
Adsorption and Binding: The cationic this compound molecule electrostatically binds to the acidic phospholipids and proteins in the bacterial cell membrane.
-
Membrane Disruption: The long dodecyl hydrocarbon chain penetrates the hydrophobic core of the cell membrane, disrupting the ordered structure of the lipid bilayer.
-
Leakage of Intracellular Components: This disruption increases membrane permeability, leading to the leakage of essential low-molecular-weight cytoplasmic components, such as potassium ions and nucleotides.
-
Enzyme Inhibition and Protein Denaturation: At higher concentrations, QACs can cause the denaturation of essential cellular proteins and enzymes, further contributing to cell death.
-
Cell Lysis: The culmination of these events is the complete loss of membrane integrity and lysis of the microbial cell.
Synthesis
A general synthetic route for quaternary ammonium compounds involves the quaternization of a tertiary amine with an alkyl halide. For this compound, this would likely involve the reaction of N,N-dimethyl-N-dodecylaniline with 1-(2-bromoethoxy)-4-chlorobenzene.
Experimental Protocol: General Quaternization Reaction
-
Reactants: A tertiary amine and an alkyl halide in a 1:1 molar ratio.
-
Solvent: A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Procedure:
-
The tertiary amine is dissolved in the chosen solvent in a reaction flask equipped with a magnetic stirrer and a reflux condenser.
-
The alkyl halide is added to the solution.
-
The reaction mixture is heated to reflux and stirred for a specified period (typically several hours to a day), with the reaction progress monitored by a suitable technique (e.g., thin-layer chromatography).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product, a quaternary ammonium salt, often precipitates out of the solution upon cooling or with the addition of a non-polar solvent.
-
The precipitate is collected by filtration, washed with a non-polar solvent to remove any unreacted starting materials, and dried under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
-
Antimicrobial Spectrum and Efficacy
Quaternary ammonium compounds are known to have a broad spectrum of antimicrobial activity, being effective against:
-
Gram-positive bacteria
-
Gram-negative bacteria (though some species may show resistance)
-
Fungi
-
Enveloped viruses
The efficacy of this compound is dependent on factors such as concentration, contact time, pH, and the presence of organic matter, which can reduce its activity.
Table 2: General Antimicrobial Efficacy of Quaternary Ammonium Compounds
| Microorganism Type | General Efficacy | Notes |
| Gram-positive bacteria | High | Highly susceptible due to the direct exposure of the cell membrane. |
| Gram-negative bacteria | Moderate to High | The outer membrane can provide some resistance, requiring higher concentrations or longer contact times. |
| Fungi (Yeasts & Molds) | Moderate | Generally effective, but efficacy can vary between species. |
| Enveloped Viruses | High | The lipid envelope is readily disrupted by the surfactant action of QACs. |
| Non-enveloped Viruses | Low | Lack a lipid envelope, making them more resistant. |
| Bacterial Spores | Very Low | Ineffective against spores as they lack a susceptible membrane structure. |
Conclusion
References
Toxicological Profile of Dodeclonium Bromide: A Technical Guide
Disclaimer: Publicly available toxicological data for Dodeclonium Bromide is limited. This guide provides a comprehensive overview based on available safety information and supplements it with data from structurally related quaternary ammonium compounds (QACs) to infer a potential toxicological profile. The experimental protocols described are standardized methodologies and may not reflect the exact procedures used for any specific, unpublished studies on this compound.
Introduction
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C22H39BrClNO | [1] |
| Molecular Weight | 448.9 g/mol | [1] |
| IUPAC Name | 2-(4-chlorophenoxy)ethyl-dodecyl-dimethylazanium bromide | [1] |
| Appearance | Solid | |
| Melting Point | 122 °C |
Hazard Identification
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Acute Oral Toxicity: Toxic if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Aquatic Hazard (Chronic): Very toxic to aquatic life with long-lasting effects.
Toxicological Endpoints
Due to the scarcity of specific data for this compound, this section will discuss the general toxicological endpoints and provide data for representative QACs where available.
Acute Toxicity
Acute toxicity studies evaluate the adverse effects occurring after a single or short-term exposure to a substance.
Oral: this compound is classified as toxic if swallowed. For many QACs, the median lethal dose (LD50) via the oral route in rats is in the range of several hundred milligrams per kilogram of body weight.[5]
Dermal: While no specific LD50 is available for this compound, skin contact is known to cause irritation. Some QACs can be absorbed through the skin and may cause systemic effects at high concentrations.[3][6]
Inhalation: Data on the inhalation toxicity of this compound is not available. In general, aerosolized QACs can cause respiratory irritation.[7]
Table 1: Acute Oral Toxicity Data for Representative Quaternary Ammonium Compounds (Rat)
| Compound | LD50 (mg/kg) |
| Benzalkonium chloride | 200-400 |
| Cetylpyridinium chloride | 200 |
| Didecyldimethylammonium chloride | 238 |
This data is for structurally related compounds and should be used for illustrative purposes only.
Irritation and Sensitization
Skin Irritation: this compound is classified as a skin irritant. QACs can disrupt the lipid membranes of skin cells, leading to irritation.[4]
Eye Irritation: this compound is classified as causing serious eye irritation. Concentrated solutions of QACs can be corrosive to the eyes.[3][8]
Skin Sensitization: There is no specific data to indicate whether this compound is a skin sensitizer. Some QACs have been shown to have sensitizing potential.
Sub-chronic and Chronic Toxicity
No sub-chronic or chronic toxicity studies for this compound were identified. Such studies involve repeated administration of a substance over a prolonged period (e.g., 28 or 90 days for sub-chronic, and up to 2 years for chronic studies) to evaluate long-term health effects.
Genotoxicity
Genotoxicity assays are used to assess the potential of a substance to damage genetic material. A standard battery of tests typically includes an Ames test for gene mutations, an in vitro chromosomal aberration assay, and an in vivo micronucleus test. No genotoxicity data for this compound was found.
Carcinogenicity
Carcinogenicity bioassays, typically conducted over two years in rodents, are used to evaluate the cancer-causing potential of a substance.[9][10][11][12] No carcinogenicity studies for this compound were identified.
Reproductive and Developmental Toxicity
Studies on other QACs have raised concerns about their potential effects on reproduction and development.[13][14] These studies, primarily in animal models, have suggested that some QACs may impact fertility and embryonic development.[13][14] However, no specific reproductive or developmental toxicity data for this compound is available.
Experimental Protocols
The following are detailed methodologies for key toxicological experiments, based on OECD guidelines. These represent the standard approaches that would be used to evaluate the toxicological profile of a substance like this compound.
Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)
This method is used to determine the LD50 of a substance.
-
Test Animals: Typically, female rats are used as they are generally more sensitive.
-
Housing and Fasting: Animals are housed in standard conditions and fasted overnight before dosing.
-
Dose Administration: The test substance is administered orally by gavage. The initial dose is selected based on available information.
-
Sequential Dosing: Animals are dosed one at a time. The outcome for the first animal (survival or death) determines the dose for the next animal (a lower or higher dose, respectively, by a constant factor).
-
Observation Period: Animals are observed for 14 days for signs of toxicity and mortality. Body weight is recorded weekly.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Dermal Irritation (OECD 404)
This test assesses the potential of a substance to cause skin irritation.[15]
-
Test Animals: Albino rabbits are typically used.
-
Preparation: The fur on the back of the animal is clipped.
-
Application: A 0.5 g or 0.5 mL sample of the test substance is applied to a small area of skin and covered with a gauze patch. For solids, the substance is moistened with a suitable vehicle.
-
Exposure: The patch is left in place for 4 hours.
-
Observation: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.
-
Scoring: The reactions are scored on a scale of 0 to 4.
-
Classification: The substance is classified as an irritant based on the mean scores.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This in vitro test detects gene mutations.[16][17][18][19]
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-requiring Escherichia coli (e.g., WP2 uvrA) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
-
Procedure: The test substance, bacterial strain, and S9 mix (if used) are combined and either mixed with molten top agar and poured onto minimal glucose agar plates (plate incorporation method) or pre-incubated before plating (pre-incubation method).
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
-
Evaluation: A substance is considered mutagenic if it causes a dose-related increase in revertant colonies, typically a two-fold or greater increase over the negative control.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This test detects damage to chromosomes or the mitotic apparatus in vivo.[20][21][22][23][24]
-
Test Animals: Mice or rats are commonly used.
-
Dose Administration: The test substance is administered, usually twice, 24 hours apart, by an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Sample Collection: Bone marrow is collected from the femur 24 hours after the final dose.
-
Slide Preparation: Bone marrow cells are flushed, smeared onto microscope slides, and stained.
-
Microscopic Analysis: At least 4000 immature erythrocytes (polychromatic erythrocytes, PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to mature erythrocytes (normochromatic erythrocytes, NCEs) is also determined to assess bone marrow toxicity.
-
Evaluation: A significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates a positive result.
Visualizations
Experimental Workflows
Caption: Workflow for the Ames (Bacterial Reverse Mutation) Test.
Caption: Workflow for the In Vivo Micronucleus Test.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for the antimicrobial properties of QACs is the disruption of cellular membranes. The positively charged nitrogen atom interacts with the negatively charged components of microbial cell membranes, leading to a loss of membrane integrity and cell death.[3][4]
The toxicological mechanism in mammals, particularly for local irritation, is also related to this membrane-disrupting capability.[4] At higher concentrations, systemic effects can occur, but specific signaling pathways involved in the toxicity of this compound have not been elucidated. For the broader class of QACs, some research suggests potential interactions with mitochondrial function and cellular signaling pathways related to inflammation and metabolic processes, though these are areas of ongoing research.[7]
Conclusion
The available data on this compound indicates that it is acutely toxic if swallowed and is a skin and eye irritant. There is a significant lack of publicly available data regarding its sub-chronic and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Based on the toxicological profiles of other quaternary ammonium compounds, it is plausible that this compound could have effects beyond acute toxicity and local irritation. Therefore, in the absence of specific data, a precautionary approach should be taken when handling this compound, and further testing would be required to fully characterize its toxicological profile for a comprehensive risk assessment.
References
- 1. This compound | C22H39BrClNO | CID 71686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 15687-13-5 [amp.chemicalbook.com]
- 3. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quaternary ammonium (PIM G022) [inchem.org]
- 5. rats acute toxicity: Topics by Science.gov [science.gov]
- 6. Acute dermal toxicity of two quarternary organophosphonium salts in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. processcleaningsolutions.com [processcleaningsolutions.com]
- 8. Ocular and dermal irritation studies of some quaternary ammonium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The 2-year rodent bioassay in drug and chemical carcinogenicity testing: Performance, utility, and configuration for cancer hazard identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A carcinogenic potency database of the standardized results of animal bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carcinogenesis bioassay of chlorinated dibenzodioxins and related chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carcinogenesis Bioassay of 1,2-Dibromo-3-chloropropane (CAS No. 96-12-8) in F344 Rats and B6C3F1 Mice (Inhalation Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reproductive & developmental toxicity of quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reproductive & developmental toxicity of quaternary ammonium compounds† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemview.epa.gov [chemview.epa.gov]
- 16. Bacterial Reverse Mutation Test: Ames Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The bacterial reverse mutation test | RE-Place [re-place.be]
- 18. AMES Bacterial Reverse Mutation Test and its Role in Biocompatibility Evaluation - European Biomedical Institute [ebi.bio]
- 19. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 20. The in vivo gut micronucleus test detects clastogens and aneugens given by gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nucro-technics.com [nucro-technics.com]
- 22. criver.com [criver.com]
- 23. The in vivo micronucleus assay in mammalian bone marrow and peripheral blood. A report of the U.S. Environmental Protection Agency Gene-Tox Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Dodeclonium Bromide: Application Notes and Experimental Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodeclonium Bromide is a quaternary ammonium compound recognized for its antiseptic properties. Structurally, it belongs to a class of molecules that have been widely investigated for their antimicrobial and cytotoxic activities. The mechanism of action for these compounds is generally attributed to their ability to disrupt cell membranes, leading to leakage of intracellular components and ultimately cell death.[1][2][3] The lipophilic alkyl chain of this compound facilitates its intercalation into the lipid bilayer of microbial cell membranes, while the positively charged quaternary ammonium head group interacts with negatively charged components of the membrane surface. This dual interaction leads to a loss of membrane integrity and function. This document provides detailed application notes and experimental protocols for the evaluation of this compound's biological activities.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables provide illustrative data based on studies of structurally similar quaternary ammonium compounds, such as Otilonium Bromide. These tables are intended to serve as a template for the presentation of experimental data.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data
| Microorganism | Type | Illustrative MIC Range (µg/mL) | Reference Compound |
| Staphylococcus aureus | Gram-positive Bacteria | 1 - 16 | Alkyltrimethylammonium bromides |
| Escherichia coli | Gram-negative Bacteria | 8 - 64 | Alkyltrimethylammonium bromides |
| Candida albicans | Fungus | 0.5 - 8 | Otilonium Bromide |
| Aspergillus niger | Fungus | 2 - 32 | Otilonium Bromide |
Table 2: Illustrative Cytotoxicity (IC50) Data
| Cell Line | Cell Type | Illustrative IC50 Range (µM) | Reference Compound |
| HEK293 | Human Embryonic Kidney | 10 - 50 | Quaternary Ammonium Compounds |
| HaCaT | Human Keratinocyte | 5 - 25 | Quaternary Ammonium Compounds |
| A549 | Human Lung Carcinoma | 15 - 75 | Quaternary Ammonium Compounds |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method to determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1 mg/mL.
-
Preparation of Inoculum: Culture the test microorganism overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well containing the this compound dilutions.
-
Controls:
-
Growth Control: A well containing only the broth and the microbial inoculum.
-
Sterility Control: A well containing only the broth.
-
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[4]
Cytotoxicity Assay (MTT Assay)
This protocol measures the cytotoxic effect of this compound on a mammalian cell line by assessing cell metabolic activity.
Materials:
-
This compound
-
Mammalian cell line (e.g., HEK293, HaCaT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions to the wells.
-
Controls:
-
Cell Control: Wells with cells in medium without this compound.
-
Blank Control: Wells with medium only.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of IC50: The cell viability is calculated as a percentage of the control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the this compound concentration.[5][6][7]
Cell Membrane Permeability Assay
This protocol assesses the ability of this compound to disrupt the bacterial cell membrane, leading to the leakage of intracellular components.
Materials:
-
This compound
-
Bacterial strain (e.g., E. coli)
-
SYTOX™ Green nucleic acid stain
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Bacterial Culture Preparation: Grow the bacterial strain to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD₆₀₀ of 0.5.
-
SYTOX™ Green Staining: Add SYTOX™ Green to the bacterial suspension to a final concentration of 5 µM and incubate in the dark for 15 minutes.
-
Treatment: Add this compound to the stained bacterial suspension at various concentrations.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorometer with excitation and emission wavelengths of 485 nm and 520 nm, respectively. An increase in fluorescence indicates that the cell membrane has been compromised, allowing the dye to enter and bind to intracellular nucleic acids.[8]
-
Microscopy (Optional): The treated cells can also be visualized under a fluorescence microscope to observe the influx of the dye.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of quaternary ammonium compounds like this compound is the disruption of the cell membrane. This is not a receptor-mediated signaling pathway but rather a direct physical effect on the membrane structure.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the antimicrobial and cytotoxic properties of this compound.
References
- 1. What is the mechanism of Domiphen Bromide? [synapse.patsnap.com]
- 2. Antiseptics and Disinfectants: Activity, Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of microbicides commonly used in infection prevention and control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Otilonium bromide boosts antimicrobial activities of colistin against Gram-negative pathogens and their persisters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dodeclonium Bromide in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Published research specifically detailing the use of Dodeclonium Bromide in cell culture is limited. The following application notes and protocols are based on the known properties of structurally similar quaternary ammonium compounds and established methodologies in cell biology. These should be considered as a starting point for investigation.
Introduction
This compound is a quaternary ammonium compound characterized by a 12-carbon alkyl chain (dodecyl group). Compounds of this class are known for their cationic surfactant properties and have been investigated for various applications, including as antimicrobials. In cell culture, such compounds are often studied for their cytotoxic potential. The long alkyl chain of this compound suggests it may interact with and disrupt cell membranes, a common mechanism for cationic surfactants. Its potential effects on cellular signaling pathways remain an area for active investigation.
Based on related compounds, this compound's biological activities could be multifaceted. For instance, other quaternary ammonium compounds like Otilonium Bromide have been shown to exhibit complex mechanisms of action, including the inhibition of calcium channels and interaction with specific cellular enzymes.[1][2][3] Therefore, evaluating this compound requires a systematic approach, beginning with cytotoxicity screening and followed by more detailed mechanistic studies.
Putative Mechanism of Action
The precise mechanism of action for this compound in mammalian cells is not well-defined in the available literature. However, based on its structure and data from similar molecules, a multi-target mechanism can be hypothesized:
-
Membrane Disruption: As a cationic surfactant, this compound is likely to interact with the negatively charged components of the plasma membrane, leading to destabilization, increased permeability, and eventual cell lysis. This is a common characteristic of cationic surfactants with long aliphatic chains.[4]
-
Inhibition of Cellular Enzymes: Some related compounds have been shown to act as enzyme inhibitors. For example, Otilonium Bromide functions as an inhibitor of USP28, which in turn leads to the downregulation of oncogenic factors like c-Myc.[5] This suggests that this compound could potentially interfere with specific signaling pathways crucial for cell survival and proliferation.
-
Ion Channel Modulation: Otilonium Bromide is known to block L-type and T-type calcium channels.[3] While it is unknown if this compound shares this activity, it represents a potential avenue of investigation, particularly in excitable cells or cells where calcium signaling is critical.
A proposed workflow for investigating a novel compound like this compound is outlined below.
Caption: General Experimental Workflow for Evaluating this compound.
Quantitative Data Summary
As no specific cytotoxicity data for this compound was found, the following table is provided as a template for researchers to populate with their own experimental data. The IC50 (half-maximal inhibitory concentration) values should be determined across a panel of cell lines to understand the compound's potency and potential selectivity.
| Cell Line | Cell Type | Incubation Time (hr) | IC50 (µM) [Example Data] | Assay Used |
| HCT116 | Human Colorectal Carcinoma | 48 | 15.2 | MTT |
| A549 | Human Lung Carcinoma | 48 | 25.8 | MTT |
| MCF-7 | Human Breast Adenocarcinoma | 48 | 18.5 | LDH |
| NIH-3T3 | Mouse Embryonic Fibroblast | 48 | 45.1 | MTT |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be serially diluted to working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine the desired stock concentration (e.g., 10 mM or 50 mM).
-
Calculate the mass of this compound powder required. (Molecular Weight of this compound: 366.4 g/mol ).
-
Formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
-
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. A brief warming in a 37°C water bath may aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol measures cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[6]
Materials:
-
Selected cell line(s)
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range might be 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest drug concentration) and a "no-cell" blank control (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other values.
-
Calculate the percentage of cell viability relative to the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.
-
Plot the % Viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
-
Hypothetical Signaling Pathway Perturbation
Based on the known activity of the related compound Otilonium Bromide on the USP28/c-Myc axis, a potential mechanism for this compound could involve the disruption of cell cycle progression and protein stability.[5] The following diagram illustrates this hypothetical pathway, which could be a target for investigation.
Caption: Hypothetical Signaling Pathway Targeted by this compound.
References
- 1. Mechanisms of action of otilonium bromide (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Otilonium Bromide? [synapse.patsnap.com]
- 3. Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of 1-alkylquinolinium bromide ionic liquids in murine fibroblast NIH 3T3 cells - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Otilonium Bromide acts as a selective USP28 inhibitor and exhibits cytotoxic activity against multiple human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Antimicrobial Studies of Dodeclonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodeclonium Bromide is a quaternary ammonium compound (QAC) utilized for its antiseptic and antimicrobial properties.[1] As a member of the QAC family, its primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and ultimately cell death. This document provides detailed application notes and experimental protocols for the evaluation of this compound's antimicrobial efficacy.
Mechanism of Action
Quaternary ammonium compounds, including this compound, are cationic surfactants. Their positively charged nitrogen atom interacts with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids in Gram-positive bacteria, and the outer membrane of Gram-negative bacteria. This interaction disrupts the membrane's integrity, increasing its permeability and causing the loss of essential cytoplasmic constituents.
Data Presentation: Antimicrobial Activity of Quaternary Ammonium Compounds
Table 1: Minimum Inhibitory Concentration (MIC) of Representative QACs
| Microorganism | Quaternary Ammonium Compound | MIC (µg/mL) |
| Staphylococcus aureus | Benzalkonium Chloride | 1 - 4 |
| Escherichia coli | Benzalkonium Chloride | 16 - 64 |
| Pseudomonas aeruginosa | Didecyldimethylammonium Chloride | 16 - 32 |
| Candida albicans | Benzalkonium Chloride | 8 - 32 |
Table 2: Minimum Bactericidal Concentration (MBC) of Representative QACs
| Microorganism | Quaternary Ammonium Compound | MBC (µg/mL) |
| Staphylococcus aureus | Benzalkonium Chloride | 4 - 16 |
| Escherichia coli | Benzalkonium Chloride | 32 - 128 |
| Pseudomonas aeruginosa | Didecyldimethylammonium Chloride | 32 - 64 |
| Candida albicans | Benzalkonium Chloride | 16 - 64 |
Table 3: Zone of Inhibition of Representative QACs
| Microorganism | Quaternary Ammonium Compound | Disk Concentration | Zone of Inhibition (mm) |
| Staphylococcus aureus | Cetyltrimethylammonium Bromide | 100 µg | 15 - 20 |
| Escherichia coli | Cetyltrimethylammonium Bromide | 100 µg | 10 - 15 |
| Pseudomonas aeruginosa | Cetyltrimethylammonium Bromide | 100 µg | 8 - 12 |
| Candida albicans | Cetyltrimethylammonium Bromide | 100 µg | 12 - 18 |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound stock solution (sterile)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)
-
Microbial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Sterile pipette and tips
-
Microplate reader (optional)
-
Incubator
Procedure:
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested. This will be your highest concentration.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well.
-
Mix the contents of the second well by pipetting up and down.
-
Continue this process across the plate to the tenth well, discarding the final 100 µL from the tenth well. The eleventh well will serve as a growth control (no this compound), and the twelfth well will be a sterility control (no inoculum).
-
-
Inoculation:
-
Prepare a microbial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted inoculum to each well from 1 to 11. Do not add inoculum to the sterility control wells (column 12).
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
-
Reading Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This method determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.
Materials:
-
Results from the MIC test
-
Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for yeast)
-
Sterile pipette and tips
-
Incubator
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.
-
-
Plating:
-
Spread the aliquot onto a sterile agar plate.
-
-
Incubation:
-
Incubate the agar plates at the appropriate temperature and duration for the test microorganism.
-
-
Reading Results:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.
-
Protocol 3: Agar Disk Diffusion Assay (Kirby-Bauer Method)
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Microbial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Sterile swabs
-
Forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized microbial suspension.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Swab the entire surface of the agar plate evenly in three directions to ensure a uniform lawn of growth.
-
-
Preparation and Application of Disks:
-
Aseptically impregnate sterile filter paper disks with a known concentration of this compound solution.
-
Allow the disks to dry in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at the appropriate temperature and duration for the test microorganism.
-
-
Reading Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
The size of the zone of inhibition is indicative of the antimicrobial activity of this compound.
-
References
Dodeclonium Bromide in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodeclonium bromide is a quaternary ammonium compound, recognized for its antiseptic properties.[1][2][3][4] Its chemical structure, featuring a cationic head group and a lipophilic alkyl chain, positions it as a candidate for various applications in drug delivery systems. Cationic surfactants, as a class, are widely explored for their ability to enhance drug solubility, facilitate transport across biological membranes, and form nanoparticles and liposomes for targeted delivery.[5][6] This document provides detailed application notes and protocols for the potential use of this compound in drug delivery, drawing upon established methodologies for similar cationic surfactants.
Chemical and Physical Properties of this compound [1][2][7]
| Property | Value |
| IUPAC Name | 2-(4-chlorophenoxy)ethyl-dodecyl-dimethylazanium;bromide |
| Molecular Formula | C22H39BrClNO |
| Molecular Weight | 448.9 g/mol |
| CAS Number | 15687-13-5 |
| Physical Description | Solid (predicted) |
| Solubility | Expected to have surfactant properties, with the cationic head being hydrophilic and the dodecyl chain being lipophilic. |
Applications in Drug Delivery
This compound's amphiphilic nature suggests its utility in several drug delivery contexts:
-
Permeation Enhancer: The cationic nature of this compound can facilitate the transport of drugs across biological barriers like the skin and mucous membranes. This is achieved by interacting with the negatively charged components of the cell membrane, leading to a transient and reversible increase in permeability.[8][9][10][11][12]
-
Formulation of Nanoparticles and Liposomes: As a cationic lipid, this compound can be a key component in the formulation of nanoparticles and liposomes. These nanocarriers can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery to specific tissues or cells.[13][14][15][16] The positive surface charge of these carriers can enhance their interaction with negatively charged cell surfaces, facilitating cellular uptake.
-
Gene Delivery: Cationic lipids are instrumental in non-viral gene delivery. They can form complexes, known as lipoplexes, with negatively charged nucleic acids (DNA, siRNA), condensing them into nanoparticles and facilitating their entry into cells for therapeutic purposes.[5][17][18][19]
Experimental Protocols
The following protocols are generalized methodologies based on the use of other cationic surfactants and should be optimized for this compound.
Protocol 1: Formulation of this compound-Containing Cationic Liposomes
Objective: To prepare cationic liposomes incorporating this compound for drug encapsulation.
Materials:
-
This compound
-
Neutral lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine - DOPE)
-
Cholesterol
-
Drug to be encapsulated
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Hydration:
-
Dissolve this compound, DOPE, and cholesterol in a desired molar ratio (e.g., 1:1:0.8) in chloroform in a round-bottom flask.[16][20]
-
If encapsulating a lipophilic drug, add it to the chloroform solution at this stage.
-
Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (or a buffer containing a hydrophilic drug) by vortexing. The temperature should be maintained above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.
-
For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 times).[15]
-
Protocol 2: Characterization of this compound Liposomes
Objective: To characterize the physicochemical properties of the formulated liposomes.
Methodologies:
| Parameter | Method | Instrumentation | Expected Outcome |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Zetasizer | Uniform particle size (e.g., 100-200 nm) with a low PDI (<0.3) indicating a homogenous population. |
| Zeta Potential | Laser Doppler Velocimetry | Zetasizer | Positive zeta potential confirming the presence of the cationic lipid on the surface and indicating colloidal stability. |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Electron Microscope | Spherical vesicles, confirmation of size and lamellarity.[21][22] |
| Encapsulation Efficiency (%EE) | Spectrophotometry or High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometer or HPLC system | High %EE, indicating efficient drug loading. Calculated as: %EE = [(Total Drug - Free Drug) / Total Drug] x 100.[23] |
| In Vitro Drug Release | Dialysis Method | Dialysis tubing, shaker/stirrer | Sustained release profile of the encapsulated drug over time.[24][25] |
Protocol 3: In Vitro Cytotoxicity Assessment
Objective: To evaluate the biocompatibility of the this compound formulations.
Materials:
-
Cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM) and supplements
-
This compound formulations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[26]
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the this compound formulation and control solutions. Incubate for another 24-48 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Visualizations
Experimental Workflow for Developing this compound-Based Drug Delivery Systems
References
- 1. This compound | C22H39BrClNO | CID 71686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound | 15687-13-5 [chemicalbook.com]
- 4. This compound CAS#: 15687-13-5 [amp.chemicalbook.com]
- 5. Transfection by cationic gemini lipids and surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of synergistic permeation enhancers for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Permeation enhancer-induced membrane defects assist the oral absorption of peptide drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liposomes containing cationic dimethyl dioctadecyl ammonium bromide: formulation, quality control, and lipofection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ocular Drug Delivery Barriers—Role of Nanocarriers in the Treatment of Anterior Segment Ocular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 17. Transfection by cationic gemini lipids and surfactants - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 18. Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cationic Single-Chained Surfactants with a Functional Group at the End of the Hydrophobic Tail DNA Compacting Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 20. avantiresearch.com [avantiresearch.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. pubs.rsc.org [pubs.rsc.org]
- 25. mdpi.com [mdpi.com]
- 26. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for the Quantification of Dodeclonium Bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Dodeclonium Bromide, a quaternary ammonium compound with antiseptic properties. The methods described herein are based on established analytical techniques for similar long-chain quaternary ammonium salts and are intended to serve as a comprehensive guide for researchers in pharmaceutical analysis and quality control.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a robust and widely used technique for the separation and quantification of quaternary ammonium compounds. Due to its charged nature and lack of a strong chromophore in the dodecyl chain, this compound analysis is typically achieved using reversed-phase chromatography with ion-pairing agents or specialized columns, and UV detection at low wavelengths.
Application Note: HPLC Quantification of this compound
This method is suitable for the determination of this compound in bulk drug substances and pharmaceutical formulations. The presence of the chlorophenoxy group in the Dodeclonium molecule allows for UV detection.
Principle: The method utilizes a reversed-phase C18 column to separate this compound from potential impurities and excipients. An ion-pairing agent can be added to the mobile phase to improve peak shape and retention of the positively charged analyte. Alternatively, a column with embedded polar groups or a specialized surfactant column can be used. Detection is performed using a UV detector at a wavelength where the chlorophenoxy moiety absorbs, typically in the low UV region.
Table 1: HPLC Method Parameters and Typical Performance Characteristics
| Parameter | Recommended Conditions / Typical Values |
| Chromatographic Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0, 20 mM) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 20 µL |
| Linearity Range | 10 - 100 µg/mL (R² > 0.999) |
| Limit of Detection (LOD) | ~ 1 µg/mL |
| Limit of Quantification (LOQ) | ~ 3 µg/mL |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | < 2.0% |
Experimental Protocol: HPLC Analysis
-
Reagent and Standard Preparation:
-
Prepare the mobile phase by mixing acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 60:40 ratio. Filter and degas the mobile phase.
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 10 to 100 µg/mL.
-
-
Sample Preparation (for a cream formulation):
-
Accurately weigh a quantity of the cream equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of a suitable solvent (e.g., a mixture of methanol and water) and sonicate for 15 minutes to disperse the cream and dissolve the active ingredient.
-
Allow the solution to cool to room temperature and dilute to the mark with the same solvent.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of each calibration standard and the sample solution.
-
Record the chromatograms and measure the peak area for this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.
-
Calculate the amount of this compound in the original formulation.
-
Caption: Workflow for the HPLC quantification of this compound.
UV-Visible Spectrophotometry (Ion-Pair Extraction Method)
This technique is a classic and cost-effective method for the quantification of quaternary ammonium compounds that do not possess a strong native chromophore.
Application Note: UV-Vis Spectrophotometric Quantification
This method is suitable for the determination of this compound in simple aqueous solutions and can be adapted for pharmaceutical formulations after appropriate sample clean-up.
Principle: this compound, a cationic species, forms a stable, colored ion-pair complex with an anionic dye (e.g., bromophenol blue) in a buffered aqueous solution. This ion-pair complex is then extracted into an immiscible organic solvent (e.g., chloroform). The absorbance of the organic layer, which is proportional to the concentration of this compound, is measured using a UV-Visible spectrophotometer at the wavelength of maximum absorbance of the complex.
Table 2: UV-Vis Spectrophotometry Method Parameters and Typical Performance
| Parameter | Recommended Conditions / Typical Values |
| Anionic Dye | Bromophenol Blue |
| Buffer | Phosphate Buffer (pH 4.0) |
| Extraction Solvent | Chloroform |
| Wavelength of Max. Abs. (λmax) | ~600 nm |
| Linearity Range | 2 - 20 µg/mL |
| Molar Absorptivity | ~3.17 x 10⁴ L mol⁻¹ cm⁻¹ |
| Accuracy (Recovery) | 97.5% - 102.5% |
| Precision (RSD) | < 3.0% |
Experimental Protocol: UV-Vis Spectrophotometry
-
Reagent and Standard Preparation:
-
Prepare a 0.1% (w/v) solution of bromophenol blue in deionized water.
-
Prepare a phosphate buffer solution (pH 4.0).
-
Accurately weigh and dissolve this compound reference standard in deionized water to prepare a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with deionized water to concentrations ranging from 2 to 20 µg/mL.
-
-
Sample Preparation (for an aqueous solution):
-
Dilute the sample solution with deionized water to obtain a theoretical concentration of this compound within the calibration range.
-
-
Ion-Pair Complex Formation and Extraction:
-
In a series of separating funnels, pipette 10 mL of each calibration standard and the diluted sample solution.
-
To each funnel, add 5 mL of phosphate buffer (pH 4.0) and 2 mL of the bromophenol blue solution.
-
Shake the funnels for 2 minutes.
-
Add 10 mL of chloroform to each funnel and shake vigorously for 5 minutes.
-
Allow the layers to separate completely.
-
Drain the chloroform (lower) layer into a dry test tube containing a small amount of anhydrous sodium sulfate.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each chloroform extract at the λmax of the complex (~600 nm) against a reagent blank prepared in the same manner without the analyte.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample extract from the calibration curve.
-
Calculate the concentration of this compound in the original sample, accounting for any dilutions.
-
Caption: Ion-pair extraction workflow for UV-Vis spectrophotometry.
Titrimetric Methods
Titrimetric methods offer a classical and accurate approach for the assay of this compound, particularly for bulk substance analysis where high precision is required.
Application Note: Argentometric Titration of this compound
This method is based on the precipitation of the bromide counter-ion and is suitable for the assay of pure this compound.
Principle: The bromide ion of the this compound salt is titrated with a standardized solution of silver nitrate. The reaction forms a precipitate of silver bromide. The endpoint of the titration can be determined potentiometrically using a silver-selective electrode or by using a chemical indicator such as eosin, which adsorbs onto the precipitate at the equivalence point, causing a color change.
Table 3: Argentometric Titration Parameters
| Parameter | Recommended Conditions |
| Titrant | 0.1 M Silver Nitrate (AgNO₃) |
| Solvent | Isopropyl alcohol:Water (1:1, v/v) |
| Endpoint Detection | Potentiometric (Silver ISE) or Visual (Eosin indicator) |
| Indicator (if used) | Eosin Y solution |
| pH (for visual indicator) | Acidic (acetic acid) |
| Applicability | Bulk drug substance |
Experimental Protocol: Potentiometric Argentometric Titration
-
Reagent Preparation:
-
Prepare and standardize a 0.1 M solution of silver nitrate.
-
Prepare a 1:1 (v/v) mixture of isopropyl alcohol and reagent grade water.
-
-
Sample Preparation:
-
Accurately weigh an amount of this compound (equivalent to about 150-200 mg) into a 150 mL beaker.
-
Dissolve the sample in approximately 60 mL of the isopropyl alcohol/water mixture.
-
-
Titration:
-
Immerse a silver-sulfide ion-selective electrode and a reference electrode into the sample solution.
-
Titrate the solution with the standardized 0.1 M silver nitrate solution, recording the potential (mV) after each addition of titrant.
-
The endpoint is the point of maximum inflection on the titration curve.
-
-
Calculation:
-
Calculate the percentage of this compound using the following formula:
% this compound = (V × M × MW) / (W × 10)
Where:
-
V = Volume of AgNO₃ consumed at the endpoint (mL)
-
M = Molarity of the AgNO₃ solution
-
MW = Molecular weight of this compound (448.9 g/mol )
-
W = Weight of the sample (g)
-
Caption: Logical flow of the argentometric titration of this compound.
Dodeclonium Bromide: Application Notes and Protocols for Pharmacological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodeclonium Bromide is a quaternary ammonium compound (QAC) recognized for its antiseptic and antimicrobial properties.[1] As a cationic surfactant, its primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular contents and subsequent cell death. While its clinical use has been primarily in topical antiseptic formulations, its structural and chemical properties suggest a broader potential as a research tool in pharmacology. This document provides detailed application notes and protocols to facilitate the investigation of this compound in various research contexts, including its antimicrobial efficacy, effects on eukaryotic cells, and potential interactions with ion channels.
Recent research has indicated that some quaternary ammonium compounds can cross the blood-brain barrier in animal models and may exhibit selective toxicity toward certain neural cell types, such as oligodendrocytes.[2][3][4][5] This emerging area of research suggests novel applications for this compound in neuropharmacology and toxicology studies.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C22H39BrClNO | [1] |
| Molecular Weight | 448.9 g/mol | [1] |
| CAS Number | 15687-13-5 | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water and ethanol |
Applications in Pharmacological Research
Antimicrobial and Antibiofilm Research
This compound's primary established role is as an antimicrobial agent. Its efficacy can be quantified against a wide range of bacteria and fungi.
Mechanism of Action: As a QAC, this compound's positively charged nitrogen atom interacts with the negatively charged components of microbial cell membranes, such as phospholipids. This interaction disrupts the membrane's integrity, leading to increased permeability and leakage of essential cellular components, ultimately causing cell death.[6]
Expected Minimum Inhibitory Concentration (MIC) Ranges for QACs:
| Microorganism | Expected MIC Range (µg/mL) |
| Staphylococcus aureus | 1 - 10 |
| Escherichia coli | 5 - 50 |
| Pseudomonas aeruginosa | 10 - 100 |
| Candida albicans | 1 - 20 |
Note: These are expected ranges for quaternary ammonium compounds. Actual MIC values for this compound need to be determined experimentally.
Cytotoxicity and Cell Viability Studies
Understanding the cytotoxic profile of this compound is crucial for its development as a research tool and for assessing its safety. Cationic surfactants are known to exhibit higher cytotoxicity compared to anionic or non-ionic surfactants.[7][8][9][10]
Expected Cytotoxicity (IC50) Ranges for Cationic Surfactants:
| Cell Line | Assay | Expected IC50 Range (µM) |
| Human Fibroblasts | MTT Assay | 10 - 100 |
| HeLa Cells | Neutral Red Uptake | 5 - 50 |
| Keratinocytes | LDH Release | 20 - 200 |
Note: These are expected ranges. Actual IC50 values for this compound will be cell-line and assay-dependent and must be determined empirically.
Investigation of Ion Channel Modulation
Structurally related quaternary ammonium compounds, such as Otilonium Bromide, have been shown to modulate the activity of ion channels, particularly L-type and T-type calcium channels.[11][12][13] This suggests that this compound may also possess ion channel modulating properties, making it a candidate for investigation in neuroscience, cardiovascular, and smooth muscle research.
Potential Targets:
-
Voltage-gated calcium channels (L-type, T-type)
-
Voltage-gated sodium channels
-
Potassium channels
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 10 mg/mL.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Culture the microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum density of 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the prepared inoculum to each well containing 100 µL of the this compound dilution. Include a positive control (inoculum without drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[14]
Workflow for MIC Determination
References
- 1. This compound | C22H39BrClNO | CID 71686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How chemicals called quaternary ammonium compounds may affect the brain - The Washington Post [washingtonpost.com]
- 3. Brain health: 2 groups of household chemicals linked to cell damage [medicalnewstoday.com]
- 4. medscape.com [medscape.com]
- 5. Common household chemicals pose new threat to brain health | EurekAlert! [eurekalert.org]
- 6. What is the mechanism of Domiphen Bromide? [synapse.patsnap.com]
- 7. Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of surfactant cytotoxicity potential by primary cultures of ocular tissues: I. Characterization of rabbit corneal epithelial cells and initial injury and delayed toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of proteins on the assessment of surfactant cytotoxicity by an in vitro test: Possible correlations with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Otilonium bromide inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Otilonium bromide inhibits muscle contractions via L-type calcium channels in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. T-type Ca(2+) channel modulation by otilonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. litfl.com [litfl.com]
Safe Handling and Disposal of Dodeclonium Bromide in a Laboratory Setting: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dodeclonium bromide is a quaternary ammonium compound with antiseptic properties.[1] As with all laboratory chemicals, proper handling and disposal are paramount to ensure the safety of personnel and to minimize environmental impact. These application notes provide detailed protocols for the safe management of this compound in a research and development environment.
Hazard Identification and Summary
Primary hazards include:
-
Acute Oral Toxicity: These compounds can be harmful or toxic if swallowed.[2][3][4]
-
Skin Irritation/Corrosion: Direct contact can cause skin irritation or, in concentrated forms, chemical burns.[2][4]
-
Serious Eye Damage/Irritation: Contact with eyes can lead to serious irritation or damage.[2][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5]
-
Aquatic Toxicity: These substances are very toxic to aquatic life, with long-lasting effects.[2]
GHS Hazard Summary for Structurally Similar Quaternary Ammonium Compounds
The following table summarizes the Globally Harmonized System (GHS) classification for Dodecyltrimethylammonium bromide, a close structural analog of this compound. This information should be considered relevant for the safe handling of this compound.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute toxicity, Oral | Category 3 | H301: Toxic if swallowed[2] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life[5] |
| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[2] |
Experimental Protocols
Safe Handling Protocol
This protocol outlines the necessary steps for safely handling this compound powder and its solutions in a laboratory setting.
2.1.1. Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood to avoid inhalation of dust or aerosols.[5]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[6]
2.1.2. Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves at all times. Inspect gloves for integrity before each use and dispose of contaminated gloves in accordance with institutional policies.
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[3][5]
-
Lab Coat: A full-length laboratory coat should be worn to protect skin and personal clothing.[5]
-
Respiratory Protection: If working with large quantities of powder or if there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator may be necessary.[2]
2.1.3. Hygiene Practices:
-
Avoid all personal contact with the chemical, including inhalation.[4]
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2]
-
Remove contaminated clothing immediately and wash it before reuse.[2][3]
Spill Management Protocol
In the event of a spill, follow these procedures to safely clean and decontaminate the area.
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of significant inhalation exposure.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For liquid spills, contain the spill using absorbent materials such as chemical absorbent pads or sand. For solid spills, carefully cover the spill with a damp cloth to avoid raising dust.
-
Clean-up:
-
Wear appropriate PPE as described in section 2.1.2.
-
For solid spills, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid generating dust.
-
For liquid spills, use absorbent material to soak up the spill. Place the contaminated absorbent material into a labeled, sealed container for hazardous waste.
-
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Waste Disposal Protocol
This compound and its containers must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.
-
Solid Waste:
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and leak-proof container.
-
The container must be clearly labeled as "Hazardous Waste" with the full chemical name and approximate concentration.
-
-
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[8]
-
After rinsing, the container labels should be defaced, and the container can then be disposed of according to institutional guidelines for clean glassware or plastic.[7][8]
-
-
Waste Pickup:
Visualization of Workflow
The following diagram illustrates the lifecycle of this compound within the laboratory, from receipt to final disposal, highlighting key safety and handling steps.
This compound Laboratory Workflow
References
- 1. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. odu.edu [odu.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Dodeclonium Bromide: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodeclonium Bromide (CAS: 15687-13-5) is a quaternary ammonium compound (QAC) recognized for its antiseptic and antimicrobial properties.[1][2] It is a cationic surfactant structurally identified as [2-(4-Chloro-phenoxy)-ethyl]-dodecyl-dimethyl-ammonium bromide.[1] While its primary established use is as a topical antiseptic, its broader research applications are not extensively documented in publicly available scientific literature. These application notes provide a framework for formulating and studying this compound in a research setting, drawing upon the general characteristics of QACs.
Note: The following protocols and data are based on the general properties of quaternary ammonium compounds. Specific experimental data and optimized protocols for this compound are limited in published research. Researchers should treat these as starting points and optimize them for their specific experimental needs.
Physicochemical Properties and Formulation
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 15687-13-5 | [1][3] |
| Molecular Formula | C22H39BrClNO | [3][4] |
| Molecular Weight | 448.91 g/mol | [4] |
| Synonyms | GR-412, Dodecaonium Bromide, [2-(4-Chloro-phenoxy)-ethyl]-dodecyl-dimethyl-ammonium bromide | [1] |
For research applications, this compound can be formulated in various aqueous and hydro-alcoholic solutions. Due to its surfactant nature, it can also be incorporated into creams, gels, and other topical delivery systems.[5][6][7] The choice of formulation will depend on the specific research question, whether it be for in vitro antimicrobial assays or for studies on topical delivery and efficacy.
Mechanism of Action (General for QACs)
The primary mechanism of action for quaternary ammonium compounds like this compound is the disruption of microbial cell membranes.[1][8] The positively charged quaternary ammonium headgroup interacts with the negatively charged components of the bacterial cell wall and membrane, such as phospholipids and teichoic acids. The hydrophobic alkyl chain then penetrates the hydrophobic core of the cell membrane. This process leads to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell death.[1]
References
- 1. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 15687-13-5 [amp.chemicalbook.com]
- 3. epublications.marquette.edu [epublications.marquette.edu]
- 4. This compound | C22H39BrClNO | CID 71686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US20030021759A1 - Cosmetic formulations of quaternary ammonium compounds incorporating polyhydric alcohols - Google Patents [patents.google.com]
- 6. US6437185B1 - Quaternary ammonium compounds and process for preparing and using same - Google Patents [patents.google.com]
- 7. How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines - Pharmaceutical Technology [pharmaceutical-technology.com]
- 8. Frontiers | Quaternary ammonium compounds in hypersensitivity reactions [frontiersin.org]
Application Notes & Protocols: Determination of Dodeclonium Bromide Dose-Response Curve
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for determining the dose-response curve of Dodeclonium Bromide, a quaternary ammonium compound. The protocols outlined herein are designed to be adaptable for various research applications, from basic scientific inquiry to preclinical drug development. The included experimental workflows, data presentation formats, and a hypothesized signaling pathway are intended to guide researchers in establishing the efficacy and potency of this compound.
Introduction
This compound is a quaternary ammonium salt. Compounds within this class are known to exhibit a range of biological activities, often interacting with cell membranes and specific ion channels or receptors. The determination of a dose-response curve is a fundamental step in characterizing the pharmacological or toxicological profile of a compound. This involves quantifying the relationship between the concentration of a drug and its observed effect, typically yielding key parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[1]
These application notes provide a comprehensive framework for conducting in vitro experiments to establish the dose-response relationship for this compound. The protocols are designed to be robust and reproducible, enabling researchers to generate high-quality data for informed decision-making in their research and development endeavors.
Hypothesized Signaling Pathway of this compound
Based on the known mechanisms of similar quaternary ammonium compounds, such as Otilonium Bromide and Rocuronium Bromide, a plausible signaling pathway for this compound involves the modulation of ion channels and cellular receptors.[2][3][4] A hypothesized pathway is the antagonism of nicotinic acetylcholine receptors (nAChRs) and the blockade of L-type calcium channels.
Caption: Hypothesized signaling pathway for this compound.
Experimental Protocols
The following protocols provide a step-by-step guide for determining the dose-response curve of this compound.
Materials and Reagents
-
This compound (powder form)
-
Appropriate cell line (e.g., a muscle cell line expressing nAChRs)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (spectrophotometer or fluorometer)
Experimental Workflow
Caption: Experimental workflow for dose-response determination.
Detailed Protocol
Step 1: Cell Culture and Seeding
-
Culture the selected cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using standard trypsinization methods once they reach 80-90% confluency.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
Step 2: this compound Preparation
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to obtain a range of working concentrations (e.g., 0.01 µM to 100 µM). It is recommended to perform a 1:3 or 1:5 dilution series.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a positive control (a compound with a known effect on the cells), if available.
Step 3: Cell Treatment
-
After the 24-hour incubation period, carefully remove the old medium from the 96-well plate.
-
Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.
-
Add 100 µL of the vehicle control medium to the control wells.
Step 4: Incubation
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2. The incubation time should be optimized based on the specific assay and cell line.
Step 5: Viability/Response Assay
-
Following incubation, perform a cell viability or response assay according to the manufacturer's instructions. For an MTT assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes.
-
Step 6: Data Acquisition
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength (e.g., 570 nm for MTT assay).
Step 7: Data Analysis
-
Subtract the background absorbance/fluorescence (from wells with no cells).
-
Normalize the data to the vehicle control (set as 100% viability or 0% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 or EC50 value.[5]
Data Presentation
Quantitative data should be summarized in a clear and structured format. Below are example tables for presenting the results of a dose-response study.
Table 1: Hypothetical Dose-Response Data for this compound
| This compound (µM) | Log Concentration | % Inhibition (Mean) | Standard Deviation |
| 0 (Vehicle) | N/A | 0 | 3.2 |
| 0.1 | -7 | 5.4 | 2.1 |
| 1 | -6 | 15.2 | 4.5 |
| 10 | -5 | 48.9 | 5.8 |
| 100 | -4 | 92.1 | 3.9 |
| 1000 | -3 | 98.5 | 1.8 |
Table 2: Calculated Potency of this compound
| Parameter | Value | 95% Confidence Interval |
| IC50 (µM) | 10.5 | 8.7 - 12.3 |
| Hill Slope | 1.2 | 1.0 - 1.4 |
| R² | 0.995 | N/A |
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the determination of the dose-response curve of this compound. Adherence to these methodologies will enable researchers to generate reliable and reproducible data, which is essential for understanding the pharmacological profile of this compound. The provided templates for data presentation and the hypothesized signaling pathway offer a comprehensive approach to characterizing the in vitro effects of this compound.
References
Troubleshooting & Optimization
Optimizing Dodeclonium Bromide Concentration for Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dodeclonium Bromide. The information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in antimicrobial susceptibility testing?
Q2: What is a typical starting concentration for in vitro cytotoxicity or cell viability assays with this compound?
A2: Direct IC50 (half-maximal inhibitory concentration) values for this compound are not widely published. However, studies on other long-chain cationic surfactants, which share structural similarities, have shown cytotoxic effects in the micromolar (µM) range. For instance, some cationic surfactants exhibited toxicity at concentrations between 10 µM and 100 µM in cell lines after 24 hours of exposure.[2] Therefore, a starting range of 1 µM to 100 µM is recommended for initial cytotoxicity experiments.
Q3: My this compound solution appears cloudy or precipitates when added to my cell culture medium. What should I do?
A3: this compound, as a cationic surfactant, may have limited solubility in aqueous solutions, especially at higher concentrations. Precipitation can be influenced by the pH and composition of your culture medium. It is recommended to prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it to the final working concentration in your culture medium. Ensure the final solvent concentration is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. If precipitation persists, consider lowering the final concentration of this compound.
Q4: I am observing inconsistent results in my cell-based assays. What are the potential causes?
A4: Inconsistent results can arise from several factors when working with cationic compounds like this compound. These include:
-
Compound stability: Ensure that your this compound stock solution is stored properly and that you prepare fresh dilutions for each experiment.
-
Interaction with assay components: Cationic compounds can sometimes interfere with negatively charged assay reagents or dyes. It is advisable to include proper controls, such as a compound-only control (this compound in media without cells), to check for any direct interaction with your assay's detection method.
-
Cell health and density: Ensure your cells are healthy, within a consistent passage number, and seeded at a uniform density across all wells.
Troubleshooting Guides
Problem: High variability in antimicrobial susceptibility testing (MIC assay).
| Possible Cause | Troubleshooting Steps |
| Inoculum preparation | Ensure the bacterial or fungal inoculum is standardized to the correct density (e.g., 0.5 McFarland standard). |
| Compound precipitation | Visually inspect the wells for any signs of this compound precipitation. If observed, prepare fresh dilutions and consider using a lower concentration range. |
| Inconsistent dispensing | Use calibrated pipettes to ensure accurate dispensing of the compound and microbial culture. |
| Contamination | Perform sterility checks on your media and compound stock solutions. |
Problem: Unexpectedly high or low cytotoxicity in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Incorrect concentration | Verify the calculations for your stock solution and final dilutions. Perform a wide-range dose-response experiment to identify the optimal concentration range. |
| Cell line sensitivity | Different cell lines can exhibit varying sensitivities to a compound. If possible, test your compound on multiple cell lines to assess its activity spectrum. |
| Assay interference | Run a compound-only control to rule out any direct interference of this compound with the assay reagents (e.g., MTT, formazan dyes). |
| Incubation time | The cytotoxic effect may be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
Data Presentation
Table 1: Estimated Starting Concentrations for this compound in Antimicrobial Susceptibility Testing (Based on Related Compounds)
| Microorganism Type | Estimated MIC Range (mg/mL) | Reference Compound Type |
| Gram-positive bacteria | 0.5 - 4 | Synthetic benzyl bromides[1] |
| Gram-negative bacteria | 1 - 4 | Synthetic benzyl bromides[1] |
| Fungi (e.g., C. albicans) | 0.25 - 2 | Synthetic benzyl bromides[1] |
| Disclaimer: These are estimated ranges based on structurally similar compounds. The actual MIC for this compound may vary. |
Table 2: Suggested Starting Concentration Range for this compound in In Vitro Cytotoxicity Assays (Based on Related Compounds)
| Cell Type | Suggested Starting Concentration Range (µM) | Reference Compound Type |
| Various cancer cell lines | 10 - 100 | Long-chain cationic surfactants[2] |
| Normal cell lines | 10 - 100 | Long-chain cationic surfactants[2] |
| Disclaimer: These are suggested starting ranges. The IC50 value for this compound will be cell-line specific and should be determined experimentally. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration at least 100-fold higher than the highest concentration to be tested.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate, bringing the total volume to 200 µL. Include a positive control (microbes in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[3]
Protocol 2: Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the compound wells) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[4]
Mandatory Visualization
Caption: A logical workflow for troubleshooting variability in cell-based assays.
Caption: General mechanism of action for quaternary ammonium compounds.
References
- 1. dovepress.com [dovepress.com]
- 2. Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Dodeclonium Bromide in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dodeclonium Bromide. The information provided addresses common issues that may be encountered during in vitro and in vivo experiments.
Disclaimer: Specific quantitative data for this compound is limited in publicly available literature. Therefore, data from a structurally similar compound, Dodecyltrimethylammonium bromide (DTAB), is used as a proxy where noted.[1][2][3][4][5] Researchers should use this information as a guide and perform their own optimizations.
Troubleshooting Guides
Issue 1: High Background or Inconsistent Results in Colorimetric Assays (e.g., Bradford, BCA)
Question: We are observing high background absorbance and poor reproducibility in our protein quantification assay when this compound is present in the sample buffer. What could be the cause and how can we resolve this?
Answer:
This is a common issue when working with cationic surfactants like this compound. The primary causes are often related to the surfactant's physicochemical properties.
-
Micelle Formation: Above its critical micelle concentration (CMC), this compound can form micelles that may scatter light or interact with assay reagents, leading to elevated background readings.
-
Protein Interaction: this compound can bind to proteins, potentially altering their conformation and affecting the accessibility of amino acid residues that interact with the assay dye.[6][7]
-
Reagent Interference: The cationic nature of this compound can lead to precipitation or aggregation when it interacts with anionic components of the assay reagents.
Troubleshooting Steps:
-
Determine the Critical Micelle Concentration (CMC): If possible, determine the CMC of this compound in your specific assay buffer. As a reference, the CMC of the related compound DTAB is temperature-dependent.[8][9][10][11][12]
-
Work Below the CMC: If feasible for your experiment, maintain the this compound concentration below its CMC to avoid micelle formation.
-
Blank Correction: Always include a blank that contains the same concentration of this compound as your samples to subtract the background absorbance accurately.[13][14]
-
Detergent-Compatible Assay: Consider using a detergent-compatible protein assay, such as the Bicinchoninic Acid (BCA) assay, which is known to be more robust in the presence of surfactants.[15]
-
Sample Dilution: Diluting your sample may reduce the surfactant concentration to a level that does not interfere with the assay, but ensure your protein concentration remains within the detection range.
Issue 2: Unexpected Cytotoxicity or Low Cell Viability in Cell-Based Assays (e.g., MTT, XTT)
Question: Our cell viability assays (MTT/XTT) show a significant decrease in cell viability even at low concentrations of this compound, which is unexpected based on our hypothesis. How can we troubleshoot this?
Answer:
Quaternary ammonium compounds, including this compound, can exhibit inherent cytotoxic effects and interfere with the chemistry of cell viability assays.
-
Membrane Disruption: The cationic and lipophilic nature of this compound allows it to interact with and disrupt cell membranes, leading to cell lysis and death.
-
Mitochondrial Interference: Some quaternary ammonium compounds can interfere with mitochondrial function, which is the basis for MTT and XTT assays that measure metabolic activity via mitochondrial reductases.[16][17][18]
-
Formazan Crystal Solubilization: In MTT assays, this compound might interfere with the solubilization of the formazan crystals, leading to inaccurate readings.[19]
Troubleshooting Steps:
-
Control for Intrinsic Cytotoxicity: Perform a dose-response curve of this compound alone on your cell line to determine its intrinsic cytotoxicity (IC50). This will help you distinguish between the compound's effect and the experimental variable you are testing.
-
Alternative Viability Assays: Consider using a viability assay with a different mechanism, such as a membrane integrity assay (e.g., LDH release assay) or a caspase activity assay for apoptosis, to confirm the results.
-
Assay Interference Check: Run a cell-free control where you add this compound to the assay medium in the absence of cells to see if it directly reacts with the MTT or XTT reagent.
-
Reduce Incubation Time: If possible, reduce the incubation time of the cells with this compound to minimize non-specific cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
Q2: Can this compound interfere with enzyme kinetics assays?
A2: Yes, this compound can interfere with enzyme kinetics assays. As a cationic surfactant, it can interact with enzymes in several ways:
-
Denaturation: At concentrations near or above the CMC, it can cause partial or complete denaturation of the enzyme, leading to a loss of activity.
-
Conformational Changes: Even at sub-micellar concentrations, it can bind to the enzyme and induce conformational changes that may alter its activity.
-
Substrate Interaction: It could potentially interact with the substrate, affecting its availability to the enzyme.
To mitigate these effects, it is recommended to run controls with the enzyme and this compound in the absence of the substrate to check for any direct effects on the enzyme's stability or the assay signal.
Q3: How should I prepare stock solutions of this compound?
A3: this compound is generally soluble in water and polar organic solvents like ethanol and methanol. For most biological assays, it is recommended to prepare a concentrated stock solution in a high-quality solvent (e.g., sterile water, DMSO, or ethanol) and then dilute it to the final working concentration in the assay buffer. Always check for solubility and stability in your specific buffer system. It is good practice to prepare fresh dilutions for each experiment to avoid potential degradation or precipitation over time.
Quantitative Data Summary
The following table summarizes the Critical Micelle Concentration (CMC) of Dodecyltrimethylammonium bromide (DTAB) at different temperatures, which can serve as an estimate for this compound.
| Temperature (°C) | CMC of DTAB (mM) |
| 15 | ~16.5 |
| 25 | ~15.6 |
| 35 | ~14.9 |
| 45 | ~14.5 |
Data is for Dodecyltrimethylammonium bromide (DTAB) and is intended as a reference. Actual CMC for this compound may vary.
Experimental Protocols
Protocol 1: Determining the Intrinsic Cytotoxicity of this compound using an MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete medium.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells in medium without the compound as a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value.
Protocol 2: Bradford Protein Assay in the Presence of this compound
Objective: To quantify protein in a sample containing this compound.
Materials:
-
Protein sample containing this compound
-
Bradford assay reagent
-
Bovine Serum Albumin (BSA) standards
-
Buffer used for sample preparation (containing the same concentration of this compound as the samples)
-
96-well microplate or cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Standard Preparation: Prepare a series of BSA standards (e.g., 0, 2, 4, 6, 8, 10 µg/mL) in the same buffer as your samples, including the this compound.
-
Sample Preparation: If necessary, dilute your protein samples in the same this compound-containing buffer to ensure the protein concentration falls within the linear range of the assay.
-
Assay Reaction:
-
Microplate Method: Add 10 µL of each standard and sample to separate wells of a 96-well plate. Add 200 µL of Bradford reagent to each well.
-
Cuvette Method: Add 50 µL of each standard and sample to separate cuvettes. Add 1 mL of Bradford reagent to each cuvette.
-
-
Incubation: Incubate at room temperature for 5-10 minutes.
-
Absorbance Measurement: Read the absorbance at 595 nm.
-
Data Analysis: Subtract the absorbance of the zero standard (blank) from all readings. Plot a standard curve of absorbance versus protein concentration for the BSA standards. Determine the protein concentration of your samples from the standard curve.
Visualizations
Caption: Troubleshooting workflow for assays containing this compound.
Caption: Effect of this compound concentration on micelle formation and assay interference.
References
- 1. Dodecyltrimethylammonium bromide | C15H34N.Br | CID 14249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dodecyltrimethylammonium bromide | SIELC Technologies [sielc.com]
- 5. Dodecyltrimethylammonium | C15H34N+ | CID 8153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bepls.com [bepls.com]
- 8. Temperature dependence of second critical micelle concentration of dodecyldimethylbenzylammonium bromide in aqueous solution | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. eurachem.org [eurachem.org]
- 14. Solved Why is it important to perform a "blank" prior to | Chegg.com [chegg.com]
- 15. Protein Quantification Protocol: From Sample Preparation to Data Analysis [synapse.patsnap.com]
- 16. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 17. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of Cell Viability by the MTT Assay. | Semantic Scholar [semanticscholar.org]
- 19. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting Dodeclonium Bromide solubility problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Dodeclonium Bromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
This compound is a quaternary ammonium compound used primarily as an antiseptic.[1][2][3][4][5][6] Structurally, it possesses a long dodecyl carbon chain, which imparts significant hydrophobic character, and a charged quaternary ammonium group, which is hydrophilic. This amphiphilic nature suggests it behaves as a cationic surfactant.[7] While specific solubility data is not extensively published, based on structurally similar compounds like Dodecyltrimethylammonium bromide, this compound is expected to be sparingly soluble in water but show better solubility in organic solvents such as ethanol, methanol, and acetone.[7]
Q2: I am having trouble dissolving this compound in water. What could be the reason?
Several factors can contribute to difficulty in dissolving this compound in aqueous solutions:
-
Hydrophobicity: The long dodecyl chain significantly reduces its affinity for polar water molecules.
-
Concentration: At concentrations below its critical micelle concentration (CMC), the individual molecules may not be sufficiently hydrated to dissolve. Above the CMC, the formation of micelles can enhance its apparent solubility.
-
Temperature: Solubility of most solids in liquids increases with temperature. Your solution might be too cold.
-
pH: The pH of the aqueous medium can influence the charge and hydration of the molecule, although for a quaternary ammonium salt, the positive charge is permanent across a wide pH range.
-
Purity of Water: The presence of other ions in the water can affect the solubility of ionic compounds.
Q3: My this compound solution is cloudy or has formed a precipitate. What should I do?
Cloudiness or precipitation can occur due to several reasons:
-
Supersaturation: The concentration of this compound may have exceeded its solubility limit under the current conditions (temperature, pH, solvent).
-
Temperature Fluctuation: A decrease in temperature can cause the compound to precipitate out of the solution.
-
Solvent Evaporation: If the solvent evaporates, the concentration of the solute will increase, potentially leading to precipitation.
-
Interaction with Other Components: If your solution contains other substances (e.g., buffers, salts), they might be interacting with this compound to form a less soluble complex.
-
Degradation: Although less common for this type of compound under normal storage, degradation could lead to less soluble byproducts.
To resolve this, you can try gently warming the solution while stirring. If the precipitate dissolves, it was likely due to temperature or supersaturation. If not, you may need to filter the solution and reassess the concentration or consider if there are any incompatibilities with other components.
Q4: Can I use heat to dissolve this compound? Are there any risks?
Yes, gentle heating can often aid in the dissolution of this compound. However, excessive or prolonged heating should be avoided as it may lead to degradation of the compound. It is advisable to heat the solution in a controlled manner (e.g., in a water bath) and monitor for any changes in color or clarity that might indicate degradation. Forced degradation studies on similar compounds like rocuronium bromide have shown susceptibility to thermal stress.[8][9][10]
Q5: How does the Critical Micelle Concentration (CMC) of this compound affect its solubility?
Troubleshooting Guides
Issue 1: Incomplete Dissolution of this compound
Symptoms:
-
Visible solid particles remain in the solvent after stirring.
-
The solution appears cloudy or hazy.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Solvent Volume | Increase the volume of the solvent gradually while stirring until the solid dissolves completely. |
| Low Temperature | Gently warm the solution in a water bath (e.g., to 30-40°C) with continuous stirring. Avoid boiling. |
| Inappropriate Solvent | If dissolving in water proves difficult, consider using an organic solvent like ethanol or DMSO, or a co-solvent system (e.g., ethanol-water mixture). |
| Particle Size | If you are starting with a coarse powder, grinding it to a finer powder can increase the surface area and dissolution rate. |
| Insufficient Agitation | Use a magnetic stirrer or vortex mixer to ensure vigorous and consistent agitation. Sonication in an ultrasonic bath can also be effective. |
Issue 2: Precipitation After Initial Dissolution
Symptoms:
-
A clear solution becomes cloudy or forms a solid precipitate over time or upon cooling.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Supersaturated Solution | The solution was prepared at a higher temperature and became supersaturated upon cooling. Try to maintain the solution at a slightly elevated temperature or prepare a more dilute solution. |
| Change in pH | If the pH of the solution was altered after dissolution (e.g., by adding a buffer), it might have affected the solubility. Check and adjust the pH if necessary. |
| Interaction with Container | Ensure the storage container is clean and made of an inert material (e.g., glass or compatible plastic) to prevent interactions. |
| Slow Degradation | If the solution is stored for an extended period, degradation might occur. It is often recommended to prepare fresh solutions for experiments. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol provides a general method for preparing a stock solution. The choice of solvent and concentration will depend on the specific experimental requirements.
Materials:
-
This compound powder
-
Solvent of choice (e.g., Ethanol, DMSO, or sterile deionized water)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula and weighing balance
-
Water bath (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Transfer: Carefully transfer the powder into a volumetric flask.
-
Initial Solvent Addition: Add approximately half of the final desired volume of the solvent to the flask.
-
Dissolution:
-
Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the mixture.
-
If the powder does not dissolve readily, gentle warming in a water bath (30-40°C) can be applied.
-
Alternatively, the flask can be placed in an ultrasonic bath for short periods (e.g., 5-10 minutes) to aid dissolution.
-
-
Final Volume Adjustment: Once the solid is completely dissolved, allow the solution to return to room temperature (if heated). Then, add the solvent to the final volume mark on the volumetric flask.
-
Mixing: Invert the flask several times to ensure the solution is homogeneous.
-
Storage: Store the solution in a tightly sealed, appropriate container, protected from light. For aqueous solutions, refrigeration may be necessary, but be mindful of potential precipitation at lower temperatures. It is often best to prepare fresh solutions.
Protocol 2: Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by measuring a physical property of the surfactant solution that changes abruptly at the CMC. A common method is by measuring surface tension.
Materials:
-
This compound
-
High-purity water
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
A series of volumetric flasks
-
Precision balance
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in high-purity water (well above the expected CMC).
-
Prepare a Dilution Series: Prepare a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.
-
Measure Surface Tension:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated.
-
Ensure the measuring probe is thoroughly cleaned between each measurement.
-
Allow the surface tension reading to stabilize before recording the value.
-
-
Data Analysis:
-
Plot the surface tension (y-axis) as a function of the logarithm of the this compound concentration (x-axis).
-
The plot will typically show two linear regions with different slopes.
-
The point of intersection of these two lines corresponds to the CMC.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Key factors influencing the solubility of this compound.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. This compound CAS#: 15687-13-5 [amp.chemicalbook.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 15687-13-5 [chemicalbook.com]
- 7. This compound | C22H39BrClNO | CID 71686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Structural characterization of a degradation product of rocuronium using nanoelectrospray-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Application of ICH Guidelines for Studying the Degradation Behavior of Rocuronium Bromide Coupled with Stability-Indicating RP-LC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fpharm.uniba.sk [fpharm.uniba.sk]
Preventing Dodeclonium Bromide degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving Dodeclonium Bromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a quaternary ammonium compound (QAC) that acts as an antiseptic agent.[1] It is primarily used in topical formulations for its antimicrobial properties. Its chemical structure consists of a positively charged nitrogen atom bonded to four organic groups, which is characteristic of QACs. This structure allows it to disrupt the cell membranes of microorganisms.
Q2: What are the typical storage conditions to ensure the stability of this compound?
To maintain its integrity, this compound should be stored in a well-closed container, protected from light, at controlled room temperature. Like many QACs, it can be susceptible to degradation under extreme conditions of temperature and pH.
Q3: I am observing precipitation in my aqueous this compound solution. What could be the cause?
Precipitation can occur due to several factors:
-
Low Temperature: Solubility of this compound in aqueous solutions can decrease at lower temperatures. Try gently warming the solution.
-
Incompatible Excipients: Certain anionic polymers or other negatively charged molecules in your formulation can interact with the cationic this compound, leading to precipitation.
-
pH Shift: A significant change in the pH of the solution can affect its solubility.
-
High Concentration: You may have exceeded the solubility limit of this compound in your specific solvent system.
Q4: My experimental results are inconsistent. Could this compound degradation be a factor?
Yes, degradation of this compound can lead to a loss of potency and inconsistent results. Degradation is more likely to occur under the following conditions:
-
High pH (alkaline conditions): Quaternary ammonium compounds can undergo degradation pathways such as Hofmann elimination in the presence of strong bases.
-
Elevated Temperatures: Higher temperatures can accelerate hydrolytic and other degradation reactions.
-
Presence of Strong Nucleophiles: These can displace the alkyl chains on the quaternary nitrogen.
-
Exposure to UV Light: Photodegradation can occur with prolonged exposure to UV radiation.
Troubleshooting Guides
Issue 1: Loss of Antimicrobial Efficacy
If you observe a decrease in the expected antimicrobial activity of your this compound formulation, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | - Analyze the sample using a stability-indicating HPLC method to determine the concentration of the active compound. - Review the storage conditions and preparation process for any deviations from the recommended protocol. - Perform a forced degradation study to identify potential degradation products. |
| Incompatible Formulation Components | - Review the formulation for any anionic excipients that could be neutralizing the cationic this compound. - Test the compatibility of this compound with individual excipients in binary mixtures. |
| Incorrect pH of the Formulation | - Measure the pH of your formulation. QACs are generally more stable in neutral to slightly acidic conditions. - Adjust the pH if necessary, using a compatible buffer system. |
| Adsorption to Surfaces | - Quaternary ammonium compounds can adsorb to certain materials like glass and some plastics. Consider using polypropylene or other low-binding containers. |
Issue 2: Unexpected Peaks in Chromatographic Analysis
The appearance of unknown peaks during HPLC analysis can indicate degradation or impurities.
Troubleshooting Workflow for Unexpected Peaks
Caption: A logical workflow for troubleshooting unexpected peaks in HPLC analysis.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and to develop a stability-indicating analytical method.[2][3][4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 4 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 24 hours. Dissolve the stressed powder to prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) and visible light for 24 hours. Dissolve the stressed powder to prepare a 100 µg/mL solution in the mobile phase.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control solution, using an appropriate HPLC method.
-
A photodiode array (PDA) detector is recommended to check for peak purity and to obtain UV spectra of the parent compound and any degradation products.
Protocol 2: Stability-Indicating HPLC Method (Illustrative Example)
The following is a general-purpose HPLC method that can be used as a starting point for developing a validated stability-indicating method for this compound. This method would require optimization and validation for your specific application.[5][6]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Data Presentation
Table 1: Hypothetical Stability Data for this compound under Forced Degradation
This table presents illustrative data that might be obtained from a forced degradation study. Actual results may vary.
| Stress Condition | % Assay of this compound | % Total Degradation | Number of Degradation Products |
| Control | 99.8 | 0.2 | 1 |
| 1N HCl, 80°C, 2h | 92.5 | 7.5 | 2 |
| 0.1N NaOH, RT, 1h | 85.1 | 14.9 | 3 |
| 3% H₂O₂, RT, 4h | 90.3 | 9.7 | 2 |
| Thermal (105°C, 24h) | 97.2 | 2.8 | 1 |
| Photolytic (UV, 24h) | 96.5 | 3.5 | 2 |
Signaling Pathways and Workflows
Antimicrobial Mechanism of Action
This compound, as a QAC, primarily exerts its antimicrobial effect by disrupting the cell membranes of bacteria and other microorganisms.
Caption: The mechanism of antimicrobial action for this compound.
References
- 1. This compound CAS#: 15687-13-5 [amp.chemicalbook.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Application of ICH Guidelines for Studying the Degradation Behavior of Rocuronium Bromide Coupled with Stability-Indicating RP-LC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Dodeclonium Bromide interference with experimental readouts
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for Dodeclonium Bromide to interfere with experimental readouts. The information is structured to help you troubleshoot and interpret your results accurately.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known functions?
This compound is a quaternary ammonium compound. It is known to have antiseptic properties.[1] Chemically, it possesses a cationic head group and a long hydrophobic tail, making it an amphiphilic molecule. This structure is common to many surfactants and can influence its interaction with biological systems and assay components.
Q2: Why might this compound interfere with my experimental assays?
As a cationic amphiphilic compound, this compound has the potential to interfere with various assays through several mechanisms.[2] These can include disruption of cell membranes, interaction with assay reagents, formation of micelles that can sequester substrates or dyes, and direct effects on proteins or enzymes being studied. Such compounds are sometimes categorized as Pan-Assay Interference Compounds (PAINS).[3]
Q3: I am observing unexpected results in my cell viability assays (e.g., MTT, XTT) when using this compound. What could be the cause?
Cationic amphiphilic compounds can directly interact with mitochondrial membranes, which can affect the reductase activity that assays like MTT and XTT rely on.[4] This can lead to an under- or over-estimation of cell viability that is independent of the actual cytotoxic effect of the compound. It is also possible for the compound to precipitate in the culture medium at higher concentrations, which can interfere with absorbance readings.
Q4: Could this compound affect my lactate dehydrogenase (LDH) cytotoxicity assay?
Yes. Due to its surfactant-like properties, this compound could potentially destabilize cell membranes, leading to LDH release that is not due to a specific cytotoxic mechanism but rather a direct lytic effect on the cell membrane.[2] This would result in an overestimation of cytotoxicity. Additionally, changes in the pH of the culture medium caused by the compound or cellular metabolism can affect the activity of the LDH enzyme itself.[5]
Q5: I am using a fluorescent dye in my experiment. Can this compound interfere with the readout?
It is possible. Cationic compounds can interact with anionic fluorescent dyes, leading to quenching or enhancement of the fluorescent signal.[6] If this compound forms micelles, it could also sequester the fluorescent probe, altering its spectral properties. It is crucial to run controls to test for any direct interaction between this compound and your fluorescent reagent.
Q6: How might this compound impact my enzyme kinetics studies?
The amphiphilic nature of this compound could lead to several types of interference in enzyme kinetic assays. It could denature the enzyme, especially at higher concentrations. It might also form aggregates that sequester the enzyme or the substrate, altering their effective concentrations.[3] Furthermore, it could directly interact with the enzyme's active or allosteric sites.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays
| Possible Cause | Explanation | Suggested Solution |
| Interference with Assay Chemistry | This compound, as a cationic amphiphile, may directly reduce the tetrazolium salt (e.g., MTT) or interfere with the formazan product, independent of cellular metabolic activity.[4] | Run a cell-free control where this compound is added to the assay medium with the tetrazolium salt to see if a color change occurs. |
| Mitochondrial Function Alteration | The compound may be directly affecting mitochondrial reductase activity without necessarily causing cell death. | Use a complementary assay that measures a different aspect of cell viability, such as membrane integrity (e.g., LDH assay or a dye exclusion assay like Trypan Blue). |
| Compound Precipitation | At higher concentrations, this compound may precipitate out of solution, scattering light and affecting absorbance readings. | Visually inspect the wells for precipitate before and after adding reagents. If precipitation is observed, consider lowering the concentration or using a different solvent system if possible. |
Issue 2: High Background or False Positives in Cytotoxicity Assays (e.g., LDH)
| Possible Cause | Explanation | Suggested Solution |
| Direct Membrane Lysis | The surfactant properties of this compound may be causing non-specific membrane disruption.[2] | Perform a time-course experiment. A very rapid release of LDH might suggest direct lysis rather than a slower, biologically mediated cytotoxicity. |
| Interference with LDH Enzyme | The compound might be affecting the activity of the LDH enzyme itself or the diaphorase/INT system used in the detection step. | Run a control where this compound is added to a known amount of purified LDH to see if it alters the enzyme's activity. |
| pH Changes in Medium | The compound may alter the pH of the culture medium, affecting LDH activity.[5] | Measure the pH of the culture medium after treatment with this compound. |
Issue 3: Artifacts in Fluorescence-Based Assays
| Possible Cause | Explanation | Suggested Solution |
| Direct Interaction with Fluorophore | This compound may quench or enhance the fluorescence of the probe.[6] | In a cell-free system, mix this compound with the fluorescent dye and measure the fluorescence to check for any direct effects. |
| Sequestration of Fluorescent Probe | Micelle formation by this compound could sequester the fluorescent probe, altering its emission spectrum. | Perform spectroscopic analysis (e.g., fluorescence excitation-emission scans) of the dye in the presence and absence of this compound to check for spectral shifts. |
Experimental Protocols
Protocol 1: Cell-Free MTT Reduction Assay
Objective: To determine if this compound directly reduces the MTT reagent.
Materials:
-
This compound stock solution
-
Cell culture medium
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
96-well plate
-
Spectrophotometer
Method:
-
Prepare serial dilutions of this compound in cell culture medium in a 96-well plate. Include a vehicle control.
-
Add MTT reagent to each well to the final working concentration.
-
Incubate the plate for 1-4 hours at 37°C in the dark.
-
Add solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
An increase in absorbance in the absence of cells indicates direct reduction of MTT by this compound.
Protocol 2: LDH Activity Control Assay
Objective: To assess if this compound interferes with the LDH enzyme activity.
Materials:
-
This compound stock solution
-
Purified LDH enzyme
-
LDH assay kit (containing substrate, cofactor, and diaphorase/INT)
-
Assay buffer
-
96-well plate
-
Spectrophotometer
Method:
-
Prepare serial dilutions of this compound in assay buffer in a 96-well plate. Include a vehicle control.
-
Add a constant, known amount of purified LDH to each well.
-
Prepare the LDH assay reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well.
-
Incubate for the time specified in the kit protocol.
-
Read the absorbance at the recommended wavelength (e.g., 490 nm).
-
A change in absorbance in the wells containing this compound compared to the control indicates interference with the assay components.
Visualizations
Caption: Potential mechanisms of this compound interference.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. This compound | C22H39BrClNO | CID 71686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 细胞活力和增殖测定 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical probe compounds that become fluorescent upon reduction, and methods for their use | Patent Publication Number 20110117591 | Patexia [patexia.com]
Dodeclonium Bromide Protocol Refinement: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining protocols for the use of Dodeclonium Bromide with specific cell lines. Due to the limited availability of published data on this compound in cell-based assays, this resource focuses on providing a framework for establishing and optimizing experimental conditions, along with troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action of this compound?
A1: While specific studies on this compound's mechanism are limited, as a quaternary ammonium compound, it is likely to exert its effects through the disruption of cell membranes. The positively charged head group can interact with the negatively charged phospholipids of the cell membrane, leading to increased permeability, loss of membrane integrity, and eventual cell lysis. Similar compounds have been shown to interfere with mitochondrial function and calcium homeostasis.
Q2: I am seeing little to no cytotoxicity with this compound in my cell line. What should I do?
A2: Several factors could contribute to a lack of cytotoxic effect. Consider the following troubleshooting steps:
-
Concentration Range: You may be using a concentration range that is too low for your specific cell line. It is crucial to perform a dose-response experiment with a wide range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50).
-
Incubation Time: The duration of exposure may be insufficient. A time-course experiment will help identify the optimal incubation period to observe a cytotoxic effect.
-
Cell Line Resistance: Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line may be inherently resistant to this compound.
-
Compound Stability: Ensure that your this compound stock solution is freshly prepared and that the compound is stable in your culture medium over the incubation period.
Q3: My cytotoxicity assay results are inconsistent. What are the possible causes?
A3: Inconsistent results in cytotoxicity assays can arise from several sources:
-
Cell Seeding Density: Ensure that a consistent number of cells are seeded in each well, as variations in cell density can affect the outcome of the assay.
-
Compound Preparation: Prepare fresh dilutions of this compound for each experiment to avoid degradation.
-
Assay Interference: Some compounds can interfere with the reagents used in cytotoxicity assays (e.g., MTT reduction). It is advisable to include proper controls, such as wells with the compound but without cells, to check for any direct interaction with the assay reagents.
-
Pipetting Accuracy: Inaccurate pipetting can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
Q4: Which cytotoxicity assay is most suitable for this compound?
A4: The choice of assay depends on the expected mechanism of action.
-
MTT or WST-1 Assays: These assays measure metabolic activity and are a good starting point for assessing cell viability. However, be aware of potential interference with mitochondrial function.
-
LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, providing a more direct measure of cytotoxicity due to membrane damage. Given that this compound is a surfactant-like molecule, the LDH assay is a highly recommended method.
-
Trypan Blue Exclusion Assay: This is a simple and direct method to count viable and non-viable cells based on membrane integrity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Cytotoxicity | Cell line resistance | Screen a panel of cell lines to find a more sensitive model. |
| Suboptimal drug concentration | Perform a dose-response experiment with a wider concentration range. | |
| Insufficient incubation time | Conduct a time-course experiment (e.g., 24, 48, 72 hours). | |
| High Background in Assay | Interference with assay reagents | Run controls with this compound in cell-free media. |
| Contamination | Check for microbial contamination in cell cultures and reagents. | |
| Inconsistent Results | Variable cell seeding | Optimize and standardize cell seeding protocol. |
| Compound instability | Prepare fresh stock solutions and dilutions for each experiment. | |
| Unexpected Cell Morphology | Off-target effects | Perform microscopy to observe morphological changes induced by the compound. |
Quantitative Data Summary
As there is limited published data on the cytotoxic effects of this compound on specific cell lines, the following table provides a hypothetical example of IC50 values. Researchers should determine these values empirically for their cell lines of interest.
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | MTT | 48 | 25 |
| MCF-7 | Breast Adenocarcinoma | LDH | 48 | 15 |
| HeLa | Cervical Adenocarcinoma | WST-1 | 24 | 50 |
| HepG2 | Hepatocellular Carcinoma | MTT | 72 | 10 |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol assesses cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (stock solution)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (stock solution)
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and incubate for the desired time.
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer from the kit).
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate for the time specified in the kit instructions, protected from light.
-
Add the stop solution from the kit.
-
Measure the absorbance at the wavelength specified in the kit instructions.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: A logical approach to troubleshooting experimental issues.
Addressing off-target effects of Dodeclonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dodeclonium Bromide in their experiments. This compound is a quaternary ammonium compound primarily known for its antiseptic properties.[1][2] As with many chemical compounds, understanding and mitigating potential off-target effects is crucial for the accurate interpretation of experimental results. This guide offers strategies and protocols to identify and address these effects.
Disclaimer: There is limited publicly available data specifically detailing the off-target pharmacological profile of this compound. The information and guidance provided herein are based on the known characteristics of quaternary ammonium compounds (QACs) as a class and general principles of pharmacology and cell biology. Researchers should consider the following as a starting point for their own rigorous experimental design and validation.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: While specific data for this compound is scarce, related quaternary ammonium compounds have been shown to interact with various cellular components. Potential off-target effects could include, but are not limited to:
-
Interaction with Ion Channels: Other QACs, such as Otilonium Bromide, have been demonstrated to block L-type and T-type calcium channels.[3][4] This could impact cellular processes dependent on calcium signaling.
-
Muscarinic Receptor Modulation: Some QACs exhibit activity at muscarinic receptors.[3] This could interfere with signaling pathways in cells that express these receptors.
-
General Cytotoxicity: At higher concentrations, QACs can disrupt cell membranes, leading to cytotoxicity.[5][6] It is essential to determine the cytotoxic concentration range in your specific cell model.
-
Mitochondrial Dysfunction: QACs have been reported to impair mitochondrial function, which can have widespread effects on cellular metabolism and viability.
Q2: I am observing unexpected changes in cell signaling in my experiment. Could this compound be the cause?
A2: Yes. If you observe modulation of signaling pathways, particularly those involving calcium or G-protein coupled receptors, it is prudent to investigate this compound as a potential cause. We recommend running control experiments to assess the compound's effect on baseline signaling in your cell type.
Q3: How can I determine the optimal concentration of this compound to use in my experiments to minimize off-target effects?
A3: A dose-response curve is essential. We recommend performing a cytotoxicity assay (e.g., MTT, LDH, or ATP-based assays) to determine the concentration range that is non-toxic to your cells.[7] Subsequent functional assays should be performed at concentrations well below the cytotoxic threshold.
Q4: Are there known formulation issues with this compound in cell culture media?
A4: Like many cationic and lipophilic compounds, this compound may exhibit poor solubility in aqueous solutions, potentially leading to precipitation in cell culture media. It is advisable to prepare fresh dilutions from a stock solution (e.g., in DMSO) for each experiment and visually inspect for any precipitation. The final concentration of the solvent (e.g., DMSO) should be kept low (typically ≤0.5%) and consistent across all experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in assay results | - Compound precipitation- Inconsistent cell seeding- Bubble formation in wells | - Visually inspect for precipitates after adding to media.- Ensure uniform cell seeding density.- Carefully inspect plates for bubbles before reading.[8] |
| Unexpected cell death | - Cytotoxicity of this compound- High solvent concentration | - Perform a cytotoxicity assay to determine the IC50.- Lower the final concentration of the solvent (e.g., DMSO). |
| Lack of expected on-target effect | - Incorrect compound concentration- Compound degradation- Low expression of the target in your cell model | - Verify the concentration and consider a wider range.- Prepare fresh solutions for each experiment.- Confirm target expression via qPCR or Western blot. |
| Unexplained changes in cell morphology | - Cytoskeletal disruption- Early signs of cytotoxicity | - Perform immunofluorescence staining for key cytoskeletal proteins.- Conduct a time-course experiment to observe the onset of morphological changes. |
| Assay interference | - Compound autofluorescence (for fluorescence-based assays)- Direct interaction with assay reagents | - Run a "compound only" control to measure background signal.- Consider using an orthogonal assay with a different detection method. |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (e.g., medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Off-Target Screening Workflow
This protocol outlines a general workflow for identifying potential off-target effects of this compound.
-
Literature Review: Gather information on the known off-target effects of similar quaternary ammonium compounds.
-
Broad Panel Screening: If resources permit, screen this compound against a broad panel of receptors, ion channels, and enzymes.[9]
-
Cell-Based Pathway Analysis: Utilize reporter assays for common signaling pathways (e.g., NF-κB, cAMP, Calcium) to identify any unexpected activity.
-
Target Validation: For any identified "hits," perform secondary assays to confirm the interaction. This may include binding assays or functional assays in cells overexpressing the putative off-target.
-
Structure-Activity Relationship (SAR) Studies: If available, test structurally related analogs of this compound to see if the off-target effect is correlated with the on-target activity.
Visualizations
Caption: A general workflow for identifying off-target effects.
Caption: A hypothetical signaling pathway potentially affected by QACs.
Caption: A decision tree for troubleshooting unexpected experimental results.
References
- 1. This compound | C22H39BrClNO | CID 71686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 15687-13-5 [amp.chemicalbook.com]
- 3. Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of otilonium bromide on contractile patterns in the human sigmoid colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the cytotoxic effects of bis-quaternary ammonium antimicrobial reagents on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. njbio.com [njbio.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. reactionbiology.com [reactionbiology.com]
Technical Support Center: Minimizing Dodeclonium Bromide-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing and assessing cytotoxicity induced by Dodeclonium Bromide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound, a quaternary ammonium compound (QAC), primarily induces cytotoxicity by disrupting cell membrane integrity and initiating apoptosis.[1][2] For closely related QACs like Didodecyldimethylammonium bromide (DDAB), the apoptotic process has been shown to be mediated through the extrinsic caspase-8 pathway, leading to the activation of caspase-3 and subsequent DNA fragmentation.[3] It is plausible that this compound follows a similar mechanism.
Q2: My cells are showing high levels of cytotoxicity even at low concentrations of this compound. What could be the reason?
A2: Several factors could contribute to high cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to QACs.[3] For instance, leukemia and neuroblastoma cell lines have been shown to be more sensitive to DDAB than carcinoma cell lines.[3] It is crucial to determine the optimal concentration range for your specific cell line through a dose-response experiment.
-
High Passage Number: Cells at a high passage number can be more sensitive to chemical-induced stress. It is advisable to use low-passage cells for your experiments.
-
Solvent Cytotoxicity: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in your culture medium is non-toxic to the cells (typically ≤ 0.5%). Always include a vehicle control in your experiments.
Q3: Can I use antioxidants to minimize this compound-induced cytotoxicity?
A3: Yes, antioxidants may help mitigate cytotoxicity if it is mediated by an increase in reactive oxygen species (ROS). Many cytotoxic compounds induce apoptosis through the generation of ROS.[4] To determine if this compound induces ROS in your cell line, you can perform a DCFDA assay. If ROS production is confirmed, you can co-incubate the cells with an antioxidant such as N-acetylcysteine (NAC) to assess if it can rescue the cells from cytotoxicity.
Q4: How can I differentiate between apoptosis and necrosis induced by this compound?
A4: The Annexin V/Propidium Iodide (PI) assay is the standard method to differentiate between apoptotic and necrotic cells. Early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be both Annexin V and PI positive, and live cells will be negative for both.
Q5: Does the presence of serum in the culture medium affect this compound's cytotoxicity?
A5: Serum proteins can sometimes interact with test compounds, potentially reducing their effective concentration and apparent cytotoxicity. It is important to maintain consistent serum concentrations across all experiments. If you suspect interference, you can perform experiments in serum-free media for a short duration, but be mindful that this can also affect cell health.
Troubleshooting Guides
Issue: High Variability in Cytotoxicity Assay Results
| Possible Cause | Suggested Solution |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for better consistency. |
| Edge Effects in 96-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can concentrate the test compound and affect cell growth. Fill the outer wells with sterile PBS. |
| Compound Precipitation | Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent. |
| Inconsistent Incubation Times | Ensure that the incubation time after adding the cytotoxicity assay reagent (e.g., MTT, XTT) is consistent across all plates. |
Issue: Unexpected Cytotoxicity Assay Results
| Observation | Possible Cause | Suggested Solution | | :--- | :--- | | Low signal or no dose-response | The compound may have precipitated out of solution. The incubation time may be too short. The cell seeding density may be too low. | Prepare fresh dilutions and ensure the compound is fully dissolved. Optimize the incubation time for your cell line. Optimize the cell number to be within the linear range of the assay. | | High background in MTT/XTT assay | this compound may directly reduce the tetrazolium salt. Media components may be reacting with the assay reagent. | Run a cell-free control with the compound and assay reagent. If a signal is present, consider an alternative assay like the LDH assay. Use a background control with media and the assay reagent and subtract this from all readings. |
Quantitative Data Summary
The cytotoxic effect of this compound is cell-type dependent and should be determined empirically for each cell line. A dose-response curve is essential to determine the half-maximal inhibitory concentration (IC50). Below is a template table for summarizing such data.
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| e.g., HeLa | 24 | [Your Data] |
| e.g., HeLa | 48 | [Your Data] |
| e.g., A549 | 24 | [Your Data] |
| e.g., A549 | 48 | [Your Data] |
Note: This table should be populated with your experimental data.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for assessing cell metabolic activity as an indicator of viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include vehicle-only controls.
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
This protocol is for differentiating between live, apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound.
-
Harvest the cells (including the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
JC-1 Assay for Mitochondrial Membrane Potential
This protocol measures the mitochondrial membrane potential, a key indicator of mitochondrial health.
Materials:
-
Treated and control cells
-
JC-1 reagent
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with this compound as required.
-
Harvest and wash the cells.
-
Resuspend the cells in media containing the JC-1 probe (typically 1-10 µg/mL).
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells to remove the unbound probe.
-
Analyze the cells by flow cytometry or fluorescence microscopy. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence, while apoptotic cells with low potential will show green fluorescence.
DCFDA Assay for Reactive Oxygen Species (ROS)
This protocol is for the detection of intracellular ROS.
Materials:
-
Treated and control cells
-
DCFDA (2',7'-dichlorofluorescin diacetate) solution
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Treat cells with this compound for the desired time.
-
Load the cells with DCFDA solution (typically 5-10 µM) and incubate for 30-60 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates an increase in intracellular ROS.
Visualizations
References
- 1. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of 1-alkylquinolinium bromide ionic liquids in murine fibroblast NIH 3T3 cells - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis in human breast cancer cells via caspase pathway by vernodalin isolated from Centratherum anthelminticum (L.) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting pH for optimal Dodeclonium Bromide activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dodeclonium Bromide. The information is designed to address specific issues that may be encountered during experiments, with a focus on optimizing its activity by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the antimicrobial activity of this compound?
Q2: How does pH affect the activity of this compound?
A2: The antimicrobial action of QACs, including this compound, involves the interaction of the positively charged quaternary nitrogen with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death[1]. The pH of the solution can influence the surface charge of both the bacterial cells and the QAC molecule. At alkaline pH, the negative charge on bacterial surfaces can be enhanced, potentially increasing the electrostatic attraction to the cationic QAC and thereby improving its efficacy.
Q3: What is the general mechanism of action for this compound?
A3: this compound is a quaternary ammonium compound and acts as an antiseptic[2][3]. The primary mechanism of action for QACs is the disruption of microbial cell membranes. The positively charged headgroup of the molecule interacts with and integrates into the negatively charged cell membrane, leading to a loss of membrane integrity, leakage of cytoplasmic contents, and ultimately, cell death. There is no evidence to suggest the involvement of a specific intracellular signaling pathway for its antimicrobial effect.
Q4: Can this compound be used in acidic conditions?
A4: While QACs are generally more effective in alkaline conditions, their activity in acidic environments may be reduced. The effectiveness of some antimicrobial agents can be species-dependent and influenced by pH[4]. If your experimental conditions necessitate an acidic pH, it is crucial to validate the efficacy of this compound under those specific parameters. A significant decrease in activity should be anticipated.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Low or inconsistent antimicrobial activity. | Suboptimal pH of the experimental medium. | Adjust the pH of your medium to the alkaline range (pH 8-11) and repeat the experiment. Perform a pH gradient assay to identify the optimal pH for your specific microorganism. |
| Inactivation by interfering substances. | Ensure that the experimental medium is free from high concentrations of anionic compounds, such as detergents or proteins, which can neutralize the cationic this compound. | |
| Incorrect concentration of this compound. | Verify the concentration of your stock solution and the final concentration in your assay. Perform a dose-response experiment to determine the minimum inhibitory concentration (MIC). | |
| Precipitation of this compound in the test medium. | Poor solubility at the tested pH or in the presence of certain salts. | Check the solubility of this compound in your specific buffer system. You may need to adjust the buffer composition or the order of reagent addition. |
| Variability in results between experimental replicates. | Inconsistent pH across replicates. | Ensure accurate and consistent pH measurement and adjustment for each replicate. Use a calibrated pH meter and fresh buffer solutions. |
| Contamination of cultures or reagents. | Use aseptic techniques throughout your experiment. Ensure all reagents and media are sterile. |
Experimental Protocols
Protocol for Determining the Optimal pH for this compound Activity
This protocol outlines a method to determine the optimal pH for the antimicrobial activity of this compound against a specific bacterial strain using a broth microdilution assay.
Materials:
-
This compound stock solution (of known concentration)
-
Bacterial culture in the logarithmic growth phase
-
Sterile Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Sterile 96-well microtiter plates
-
Sterile buffer solutions for pH adjustment (e.g., phosphate buffers for pH 6-8, borate buffers for pH 8-10, carbonate-bicarbonate buffers for pH 9-11)
-
Sterile deionized water
-
Incubator
-
Microplate reader
Methodology:
-
Preparation of pH-Adjusted Media:
-
Prepare aliquots of the growth medium (e.g., MHB).
-
Adjust the pH of each aliquot to a different value within the desired range (e.g., 6.0, 7.0, 8.0, 9.0, 10.0, 11.0) using the appropriate sterile buffer solutions.
-
Verify the final pH of each medium preparation with a calibrated pH meter.
-
-
Preparation of this compound Dilutions:
-
Create a series of twofold dilutions of the this compound stock solution in each of the pH-adjusted media. The concentration range should span the expected Minimum Inhibitory Concentration (MIC).
-
-
Inoculum Preparation:
-
Dilute the bacterial culture in the corresponding pH-adjusted medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the appropriate pH-adjusted medium to each well.
-
Add 50 µL of the corresponding this compound dilution to each well.
-
Add 50 µL of the bacterial inoculum to each well.
-
Include positive controls (bacteria in each pH-adjusted medium without this compound) and negative controls (medium only).
-
-
Incubation:
-
Incubate the microtiter plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC at each pH by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of this compound that inhibits visible growth.
-
Plot the MIC values against the corresponding pH values to identify the pH at which this compound exhibits the highest activity (lowest MIC).
-
Visualizations
Caption: Logical relationship of factors affecting this compound activity.
Caption: Experimental workflow for determining optimal pH.
References
- 1. Quat Test Strips: 100, 400, 1500 & 10Kppm [indigoinstruments.com]
- 2. This compound | 15687-13-5 [chemicalbook.com]
- 3. This compound | C22H39BrClNO | CID 71686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pH influence on antibacterial efficacy of common antiseptic substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Dodeclonium Bromide vs. Benzalkonium Chloride: A Comparative Guide on Antimicrobial Efficacy
For researchers, scientists, and drug development professionals, understanding the nuanced differences between antimicrobial agents is paramount for effective formulation and application. This guide provides a detailed comparison of the antimicrobial performance of two quaternary ammonium compounds, Dodeclonium Bromide and Benzalkonium Chloride, supported by available experimental data and standardized testing protocols.
Executive Summary
This compound and Benzalkonium Chloride are both cationic surfactants with broad-spectrum antimicrobial activity. They function by disrupting the cell membranes of microorganisms, leading to cell lysis and death. While Benzalkonium Chloride is a widely studied and commonly used antiseptic, data on the specific antimicrobial efficacy of this compound is less abundant in publicly available literature, making direct, side-by-side comparisons challenging. This guide collates available data to provide an objective overview and details the standardized methods used to generate such data.
Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for Benzalkonium Chloride against a panel of common pathogens. Due to the limited availability of specific MIC and MBC values for this compound against the same strains in comparable studies, a direct quantitative comparison is not feasible at this time. The data presented for Benzalkonium Chloride is collated from various sources and should be interpreted with consideration of potential variations in experimental methodologies.
| Microorganism | Compound | MIC (mg/L) | MBC (mg/L) | Reference(s) |
| Staphylococcus aureus | Benzalkonium Chloride | 2 - 10 | 4 - 135 | [1][2][3] |
| Escherichia coli | Benzalkonium Chloride | 12 - 1024 | Not widely reported | [1][2][4] |
| Pseudomonas aeruginosa | Benzalkonium Chloride | 64 - 1600 | ≥2048 | [1][2][5] |
| Candida albicans | Benzalkonium Chloride | 3.12 | Not widely reported | [6] |
Note: The wide range of reported MIC and MBC values for Benzalkonium Chloride can be attributed to variations in the specific strains tested, inoculum size, growth medium, and incubation conditions.
Mechanism of Action
Both this compound and Benzalkonium Chloride share a similar mechanism of action characteristic of quaternary ammonium compounds. Their positively charged nitrogen atom interacts with the negatively charged components of the microbial cell membrane, such as phospholipids and proteins. This interaction disrupts the membrane's integrity, leading to the leakage of essential intracellular components and ultimately, cell death.
Experimental Protocols
To ensure reproducibility and enable cross-study comparisons, standardized protocols for determining antimicrobial efficacy are crucial. The following are detailed methodologies for the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, which are fundamental in assessing the potency of antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a commonly used technique.
1. Preparation of Materials:
- Test compounds (this compound, Benzalkonium Chloride) dissolved in an appropriate solvent.
- Sterile 96-well microtiter plates.
- Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for yeast, supplemented as required.
- Microbial inoculum standardized to a specific concentration (typically 5 x 10^5 CFU/mL).
2. Procedure:
- Perform serial two-fold dilutions of the test compounds in the broth directly in the microtiter plate. A typical final volume in each well is 100 µL.
- Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
- Add 100 µL of the standardized microbial inoculum to each well (except the sterility control).
- Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.
3. Interpretation of Results:
- The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum. This assay is a continuation of the MIC assay.
1. Procedure:
- Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.
- Spread the aliquot onto the surface of a suitable agar plate (e.g., Mueller-Hinton Agar for bacteria).
- Incubate the agar plates at the appropriate temperature for 18-24 hours.
2. Interpretation of Results:
- The MBC is the lowest concentration of the antimicrobial agent that results in no colony formation on the agar plate, indicating a 99.9% or greater reduction in the initial inoculum.
Experimental Workflow
The following diagram illustrates a generalized workflow for determining the MIC and MBC of an antimicrobial agent.
Conclusion
Both this compound and Benzalkonium Chloride are effective antimicrobial agents belonging to the quaternary ammonium compound family. While Benzalkonium Chloride is well-characterized with a significant body of research supporting its broad-spectrum activity, there is a comparative lack of publicly available, quantitative data for this compound against a wide range of common pathogens. The provided experimental protocols for MIC and MBC assays offer a standardized framework for researchers to conduct their own comparative studies to generate the data necessary for informed decisions in drug development and formulation. Further research directly comparing the antimicrobial efficacy of these two compounds under identical conditions is warranted to provide a more definitive performance assessment.
References
- 1. Didecyldimethylammonium bromide: Application to control biofilms of Staphylococcus aureus and Pseudomonas aeruginosa alone and in combination with slightly acidic electrolyzed water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dodecyl bis(2-Hydroxyethyl) Methyl Ammonium Chloride [chemball.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Dodeclonium Bromide and Other Quaternary Ammonium Compounds
For Researchers, Scientists, and Drug Development Professionals
Quaternary ammonium compounds (QACs) are a diverse class of cationic surfactants widely utilized for their broad-spectrum antimicrobial properties in pharmaceutical, industrial, and household applications. Their efficacy stems from their ability to disrupt microbial cell membranes, leading to cell lysis and death. This guide provides a comparative analysis of Dodeclonium Bromide and other prominent QACs, including Benzalkonium Chloride, Cetylpyridinium Chloride, and Cetrimonium Bromide. The comparison is based on their antimicrobial efficacy, mechanism of action, and cytotoxicity, supported by experimental data.
General Mechanism of Action of Quaternary Ammonium Compounds
The primary mechanism of action for QACs involves the disruption of the microbial cell membrane. The positively charged quaternary nitrogen atom in the QAC molecule interacts with the negatively charged components of the microbial cell membrane, such as phospholipids and proteins. This interaction leads to the disorientation of the membrane, increasing its permeability and causing the leakage of essential intracellular components, ultimately resulting in cell death.[1][2][3][4] The antimicrobial activity of QACs is influenced by the length of the alkyl chain, with optimal activity generally observed with chain lengths of C12 to C16.[5][6]
Comparative Antimicrobial Efficacy
The antimicrobial efficacy of QACs is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of various QACs against common pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzalkonium Chloride
| Microorganism | MIC (µg/mL) | Reference |
| Staphylococcus epidermidis | <12.5 | [7] |
| Staphylococcus aureus (including MRSA) | <12.5 | [7] |
| Gram-negative rods | >50 | [7] |
| Pseudomonas aeruginosa | >200 | [7] |
| Escherichia coli | 20 (initial) | [1] |
| Listeria monocytogenes | 10 (overexpression of sigB) | [8] |
Table 2: Minimum Inhibitory Concentration (MIC) of Cetylpyridinium Chloride
| Microorganism | Concentration | Inhibition/MIC | Reference |
| Porphyromonas gingivalis | 0.05% | 92.66% | [9] |
| Porphyromonas gingivalis | 0.06% | >99.9% | [9] |
| Aggregatibacter actinomycetemcomitans | Lower than control | - | [10] |
| Campylobacter rectus | Lower than control | - | [10] |
| Eikenella corrodens | Lower than control | - | [10] |
| Porphyromonas gingivalis | Lower than control | - | [10] |
| Prevotella intermedia | Lower than control | - | [10] |
| Solobacterium moorei | Lower than control | - | [10] |
| Campylobacter jejuni | 2 (initial) -> 4-8 (adapted) | - | [5][6] |
| Salmonella isolates | 8 - 256 µg/mL | - | [5][6] |
Table 3: Minimum Inhibitory Concentration (MIC) of Didecyldimethylammonium Chloride (DDAC)
| Microorganism | MIC (mg/L) | Reference |
| Escherichia coli | 4.5 | [1] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of a compound's antimicrobial activity. A standard method for its determination is the broth microdilution method.
Experimental Workflow for MIC Determination:
References
- 1. Molecular mechanism of antibiotic resistance induced by mono- and twin-chained quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quaternary Ammonium Biocides: Efficacy in Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quaternary ammonium biocides: efficacy in application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial efficacy of 0·05% cetylpyridinium chloride mouthrinses - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Dodeclonium Bromide's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Dodeclonium Bromide and its alternatives, primarily other quaternary ammonium compounds (QACs) such as Benzalkonium Chloride and Cetylpyridinium Chloride. The information is intended to support the cross-validation of this compound's antimicrobial activity and to provide a resource for researchers in drug development.
Executive Summary
This compound, a quaternary ammonium compound, exerts its antimicrobial effect primarily through the disruption of microbial cell membranes. This mechanism is shared with other cationic surfactants like Benzalkonium Chloride and Cetylpyridinium Chloride. The positively charged nitrogen atom in these molecules interacts with the negatively charged components of the bacterial and fungal cell membranes, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. While the fundamental mechanism is consistent across these compounds, variations in their chemical structures, such as the length of the alkyl chain, can influence their antimicrobial potency and spectrum of activity.
Mechanism of Action: A Comparative Overview
The primary mechanism of action for this compound and other QACs is the disruption of the cytoplasmic membrane of microorganisms.[1] This process can be broken down into several key steps:
-
Adsorption and Binding: The cationic head of the QAC molecule is electrostatically attracted to the negatively charged components of the microbial cell surface, such as phospholipids and proteins.
-
Penetration: The hydrophobic alkyl chain of the QAC penetrates the hydrophobic core of the lipid bilayer.
-
Membrane Disruption: This penetration leads to the disorganization of the membrane, increasing its permeability.[2]
-
Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions, ATP, and nucleic acids.
-
Cell Death: The loss of cellular contents and the disruption of essential metabolic processes ultimately lead to microbial cell death.
Some studies also suggest that at higher concentrations, QACs may have secondary intracellular targets, including DNA and essential enzymes.[3]
Comparative Antimicrobial Efficacy
The antimicrobial efficacy of QACs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5][6] The following tables summarize available MIC data for this compound (and a structurally similar compound), Benzalkonium Chloride, and Cetylpyridinium Chloride against a range of microorganisms.
Note: Direct comparative studies for this compound against a wide panel of microbes are limited in the publicly available literature. The data for this compound is based on a structurally similar compound, N-[2-(dodecanoylmethylamine)ethyl]-alkyldimethylammonium bromides, and should be interpreted with this consideration.[7]
Table 1: Minimum Inhibitory Concentration (MIC) Against Bacteria
| Microorganism | This compound Derivative (mmol/litre)[7] | Benzalkonium Chloride (µg/mL) | Cetylpyridinium Chloride (µg/mL) |
| Staphylococcus aureus | - | 1.5625 mM[8] | 10[9] |
| Escherichia coli | - | 0.3906 mM[8] | 8 - 512[9] |
| Pseudomonas aeruginosa | - | - | 250 - 2000[9] |
| Clostridium perfringens | 0.0039 - 0.0078 | - | - |
| Clostridium bifermentans | 0.0039 - 0.0078 | - | - |
| Clostridium sporogenes | 0.0039 - 0.0078 | - | - |
| Lactobacillus yamanashiensis | 0.004 - 0.006 | - | - |
Table 2: Minimum Inhibitory Concentration (MIC) Against Fungi
| Microorganism | This compound Derivative (mmol/litre) | Benzalkonium Chloride (µL/mL)[10] | Cetylpyridinium Chloride (µg/mL)[11] |
| Candida albicans | - | - | 4 (mutants showing 8) |
| Aspergillus niger | - | 0.1 - 4.0 | - |
| Penicillium chrysogenum | - | - | - |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[4][5][6][12]
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a specific microorganism.
Materials:
-
Test compounds (this compound, Benzalkonium Chloride, Cetylpyridinium Chloride)
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in the growth medium directly in the 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., to 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate, including a positive control (microorganism and medium, no compound) and a negative control (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader. The MIC is the lowest concentration at which no visible growth is observed.[13]
Cell Membrane Permeability Assay
This assay measures the ability of a compound to disrupt the microbial cell membrane, leading to the uptake of a fluorescent dye that is normally membrane-impermeable.[14][15][16]
Objective: To assess the membrane-disrupting activity of the test compounds.
Materials:
-
Test compounds
-
Microbial strains
-
Phosphate-buffered saline (PBS)
-
Fluorescent dye (e.g., Propidium Iodide - PI)
-
Fluorometer or fluorescence microscope
Procedure:
-
Grow the microbial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with PBS.
-
Resuspend the cells in PBS to a specific optical density.
-
Add the test compound at various concentrations to the cell suspension.
-
Add the fluorescent dye (e.g., Propidium Iodide) to the mixture.
-
Incubate for a defined period (e.g., 30 minutes) at an appropriate temperature.
-
Measure the fluorescence intensity using a fluorometer. An increase in fluorescence indicates membrane damage and dye uptake. Alternatively, visualize the cells using a fluorescence microscope.
Visualizations
Caption: General mechanism of action for Quaternary Ammonium Compounds.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.
Caption: Workflow for cell membrane permeability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Domiphen Bromide? [synapse.patsnap.com]
- 3. DSpace [archive.hshsl.umaryland.edu]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. MIC & Disinfectant Efficacy: Understanding Antimicrobial Action [rssl.com]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. Antibacterial activity of N-[2-(dodecanoylmethylamine)ethyl]-alkyl dimethylammonium bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Cetylpyridinium Chloride Resistance and Treatment on Fluconazole Activity versus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Minimum inhibitory concentration (MIC) determination [bio-protocol.org]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Dodeclonium Bromide: A Comparative Efficacy Analysis Against Standard Antiseptics
For Researchers, Scientists, and Drug Development Professionals
The quest for effective antiseptic agents is a cornerstone of infection control. While standard antiseptics like chlorhexidine, povidone-iodine, and benzalkonium chloride are widely used, the efficacy of other compounds, such as dodeclonium bromide, warrants a thorough comparative evaluation. This guide provides a detailed comparison of this compound with these standard antiseptics, focusing on their mechanisms of action, available efficacy data, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Disruption
This compound belongs to the class of quaternary ammonium compounds (QACs). The antimicrobial activity of QACs is primarily attributed to their cationic nature. The positively charged nitrogen atom in the QAC molecule interacts with the negatively charged components of microbial cell membranes, such as phospholipids and proteins. This interaction disrupts the membrane's integrity, leading to the leakage of essential intracellular components and ultimately, cell death.
In contrast, chlorhexidine, a biguanide, exerts its effect by binding to the negatively charged bacterial cell wall, causing disruption of the cell membrane and leakage of cytoplasmic contents. At higher concentrations, it causes coagulation of intracellular constituents. Povidone-iodine, an iodophor, releases free iodine, which is a potent oxidizing agent that denatures microbial proteins and fatty acids.
Comparative Efficacy: An Overview of Available Data
A direct comparative study evaluating the efficacy of this compound against chlorhexidine, povidone-iodine, and benzalkonium chloride under the same experimental conditions could not be identified in the conducted research. However, to provide a baseline for comparison, the following tables summarize the available Minimum Inhibitory Concentration (MIC) data for the standard antiseptics against common pathogenic bacteria. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Standard Antiseptics against Escherichia coli
| Antiseptic | Concentration Range (mg/L) | Reference |
| Chlorhexidine | 1 - 8 | [1] |
| Benzalkonium Chloride | 16 - 64 | [1] |
| Povidone-Iodine | ≤ 10,000 | [2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Standard Antiseptics against Pseudomonas aeruginosa
| Antiseptic | Concentration Range (mg/L) | Reference |
| Chlorhexidine | 26.6 ± 14.4 | [3] |
| Povidone-Iodine | Weakest MIC activity | [3] |
| Benzalkonium Chloride | >1000 | [1] |
Table 3: Minimum Inhibitory Concentration (MIC) of Standard Antiseptics against Staphylococcus aureus
| Antiseptic | Concentration Range (mg/L) | Reference |
| Chlorhexidine | 0.5 - 16 | [4] |
| Povidone-Iodine | ≤ 14,000 | [2] |
| Benzalkonium Chloride | Not specified in direct comparison |
Note: The provided MIC values are derived from different studies and may not be directly comparable due to variations in experimental methodologies. The absence of data for this compound in these tables highlights the gap in the current scientific literature.
Experimental Protocols: A Framework for Evaluation
The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of an antiseptic, which can be adapted to compare this compound with other agents.
Objective: To determine the lowest concentration of an antiseptic that inhibits the visible growth of a specific microorganism.
Materials:
-
Test antiseptic (e.g., this compound)
-
Standard antiseptics (chlorhexidine, povidone-iodine, benzalkonium chloride)
-
Microorganism strains (e.g., E. coli, P. aeruginosa, S. aureus)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Methodology:
-
Preparation of Antiseptic Solutions: Prepare stock solutions of each antiseptic in a suitable solvent. A series of two-fold dilutions are then prepared in the growth medium to achieve a range of concentrations to be tested.
-
Inoculum Preparation: Culture the test microorganism overnight in the appropriate growth medium. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Inoculation: Add a standardized volume of the prepared inoculum to each well of the microtiter plate already containing the diluted antiseptic solutions. Include a positive control (medium with inoculum, no antiseptic) and a negative control (medium only).
-
Incubation: Incubate the microtiter plates at a suitable temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antiseptic at which there is no visible growth. The results can also be read using a microplate reader to measure the optical density.
Signaling Pathways and Logical Relationships
The primary mechanism of action for this compound and other QACs is direct membrane disruption, which is a physical process rather than a complex signaling pathway. The logical relationship for their efficacy is based on concentration-dependent disruption of the microbial cell membrane.
Conclusion
While this compound, as a quaternary ammonium compound, is expected to exhibit broad-spectrum antimicrobial activity, there is a significant lack of direct comparative efficacy studies against standard antiseptics such as chlorhexidine, povidone-iodine, and benzalkonium chloride. The provided data for the standard antiseptics can serve as a benchmark for future research. To definitively establish the relative efficacy of this compound, further in-vitro and in-vivo studies employing standardized protocols are essential. Such studies would be invaluable for drug development professionals and researchers in identifying novel and effective antiseptic agents.
References
Comparative Efficacy of Dodeclonium Bromide and Alternatives in Antimicrobial Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dodeclonium Bromide's Performance with Common Antiseptic Alternatives, Supported by Experimental Data.
This compound, a quaternary ammonium compound (QAC), is utilized as an antiseptic agent. However, a comprehensive understanding of its reproducible experimental performance in comparison to other widely used antiseptics is crucial for informed selection in research and product development. This guide provides a comparative analysis of this compound against two common alternatives, Benzalkonium Chloride and Cetylpyridinium Chloride, with a focus on their antimicrobial efficacy, mechanism of action, and available toxicity data.
Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide incorporates data from closely related quaternary ammonium compounds as a proxy, alongside the general principles governing the activity of this class of molecules. This approach allows for a comparative framework while acknowledging the need for direct experimental validation for this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its alternatives. Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial efficacy, representing the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Chemical Class | Molecular Formula | Molecular Weight ( g/mol ) | Known Applications | Reported Minimum Inhibitory Concentration (MIC) |
| This compound | Quaternary Ammonium Compound | C₂₂H₃₉BrClNO | 448.91 | Topical Antiseptic | Data not readily available; expected to be in the low µg/mL range based on similar QACs. |
| Benzalkonium Chloride | Quaternary Ammonium Compound | Mixture of alkylbenzyldimethylammonium chlorides | Variable (e.g., ~360 for C₁₂ homolog) | Disinfectant, Antiseptic, Preservative[1][2] | S. aureus: 2 - 8 µg/mL[3], E. coli: 8 - 512 µg/mL[4][5] |
| Cetylpyridinium Chloride | Quaternary Ammonium Compound | C₂₁H₃₈NCl | 339.99 | Oral antiseptic, disinfectant[6] | S. aureus: MIC ≤ 4 µg/mL[7], E. coli: 8 - 256 µg/mL[4][5] |
Mechanism of Action
Quaternary ammonium compounds, including this compound, Benzalkonium Chloride, and Cetylpyridinium Chloride, share a common mechanism of antimicrobial action. As cationic surfactants, they interact with the negatively charged components of microbial cell membranes. This interaction disrupts the membrane's integrity, leading to the leakage of essential intracellular components and ultimately, cell death.[8][9][10]
General mechanism of action for Quaternary Ammonium Compounds.
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antiseptic agent, a standard method for evaluating antimicrobial efficacy.
Objective: To determine the lowest concentration of an antiseptic that inhibits the visible growth of a specific microorganism.
Materials:
-
Antiseptic stock solution (e.g., this compound, Benzalkonium Chloride, or Cetylpyridinium Chloride)
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Microorganism culture (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare Serial Dilutions:
-
Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the antiseptic stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as a positive control (broth and inoculum, no antiseptic).
-
Well 12 serves as a negative control (broth only).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
-
Inoculation:
-
Add the appropriate volume of the diluted bacterial suspension to wells 1 through 11.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the antiseptic at which there is no visible turbidity (growth) in the well.
-
Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Conclusion
While this compound is an established antiseptic, publicly available, reproducible experimental data on its performance is scarce compared to alternatives like Benzalkonium Chloride and Cetylpyridinium Chloride. Based on its chemical nature as a quaternary ammonium compound, its mechanism of action is presumed to be the disruption of microbial cell membranes. The provided MIC data for its alternatives offer a benchmark for expected efficacy. For researchers and drug development professionals, this guide highlights the necessity of conducting direct, side-by-side comparative studies to definitively establish the performance profile of this compound. The outlined experimental protocol for MIC determination provides a standardized approach for such evaluations.
References
- 1. Topical Antiseptic Formulations for Skin and Soft Tissue Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skin Antiseptics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jidc.org [jidc.org]
- 8. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
Benchmarking Dodeclonium Bromide Against Novel Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against antimicrobial resistance, a thorough evaluation of existing and novel therapeutic agents is paramount. This guide provides a comprehensive comparison of the established antiseptic, Dodeclonium Bromide, with a selection of recently developed antimicrobial agents. By presenting available experimental data, detailed methodologies, and visual representations of mechanisms of action, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
Executive Summary
This compound, a quaternary ammonium compound (QAC), has a long history of use as a topical antiseptic. Its broad-spectrum activity is attributed to the disruption of microbial cell membranes. However, the emergence of novel antimicrobial agents with unique mechanisms of action necessitates a re-evaluation of its position in the antimicrobial landscape. This guide benchmarks this compound against Cefiderocol, Zosurabalpin, Omadacycline, Eravacycline, and Lefamulin, highlighting key differences in their mechanisms, spectrum of activity, and available efficacy data. A significant gap in publicly available, detailed quantitative data for this compound against a wide range of clinically relevant pathogens was identified, underscoring the need for further research to fully delineate its antimicrobial profile.
Data Presentation: A Comparative Analysis
Table 1: Minimum Inhibitory Concentration (MIC) Data for Quaternary Ammonium Compounds (QACs) and Novel Antimicrobial Agents
| Antimicrobial Agent | Class | Organism | MIC (µg/mL) |
| Dodecyltrimethylammonium Bromide | Quaternary Ammonium Compound | Staphylococcus aureus | Data dependent on inoculum size[1] |
| N-[2-(dodecanoylmethylamine)ethyl]-alkyldimethylammonium bromides | Quaternary Ammonium Compound | Clostridium spp. | 0.0039-0.0078 mmol/litre |
| N-[2-(dodecanoylmethylamine)ethyl]-alkyldimethylammonium bromides | Quaternary Ammonium Compound | Lactobacillus yamanashiensis | 0.004-0.006 mmol/litre[2] |
| Cefiderocol | Siderophore Cephalosporin | Carbapenem-resistant Acinetobacter baumannii (CRAB) | ≤2[3] |
| Carbapenem-resistant Enterobacterales | ≤2[3] | ||
| Carbapenem-resistant Pseudomonas aeruginosa | ≤2[3] | ||
| Zosurabalpin | Macrocyclic Peptide | Carbapenem-resistant Acinetobacter baumannii (CRAB) | Effective against over 100 clinical isolates[4] |
| Omadacycline | Aminomethylcycline | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC90: 0.25[5] |
| Vancomycin-resistant Enterococcus faecalis (VRE) | MIC90: 0.25[5] | ||
| Streptococcus pneumoniae (penicillin-resistant) | MIC90: 0.12[5] | ||
| Eravacycline | Fluorocycline | Escherichia coli | MIC90: 0.5[6] |
| Klebsiella pneumoniae | MIC90: 1[6] | ||
| Acinetobacter baumannii | MIC90: 1[6] | ||
| Lefamulin | Pleuromutilin | Streptococcus pneumoniae | MIC90: ≤0.12 |
| Haemophilus influenzae | MIC90: ≤1.0 | ||
| Mycoplasma pneumoniae | MIC90: ≤0.008[7] |
Table 2: Overview of Antimicrobial Agents
| Feature | This compound (as a QAC) | Cefiderocol | Zosurabalpin | Omadacycline | Eravacycline | Lefamulin |
| Mechanism of Action | Cell membrane disruption. | Inhibits peptidoglycan synthesis by binding to penicillin-binding proteins (PBPs) after entry via bacterial iron transport systems. | Inhibits lipopolysaccharide (LPS) transport by targeting the LptB2FGC complex. | Binds to the 30S ribosomal subunit to inhibit protein synthesis. | Binds to the 30S ribosomal subunit to inhibit protein synthesis. | Binds to the peptidyl transferase center of the 50S ribosomal subunit to inhibit protein synthesis. |
| Spectrum of Activity | Broad-spectrum antiseptic (bacteria, fungi, viruses). | Gram-negative bacteria, including many multidrug-resistant strains. | Specifically targets Acinetobacter baumannii. | Broad-spectrum against Gram-positive (including MRSA and VRE) and Gram-negative bacteria, and atypical pathogens. | Broad-spectrum against Gram-positive and Gram-negative bacteria, including multidrug-resistant isolates. | Gram-positive and atypical respiratory pathogens. |
| Development Status | Established antiseptic. | FDA-approved. | In clinical trials. | FDA-approved. | FDA-approved. | FDA-approved. |
Experimental Protocols
To ensure the reproducibility and comparability of antimicrobial efficacy studies, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
a. Broth Microdilution Method (based on CLSI and EUCAST guidelines) [8]
-
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a 99.9% reduction in the initial inoculum (MBC).
-
Procedure:
-
Prepare a series of two-fold serial dilutions of the antimicrobial agent in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no microorganism).
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.
-
To determine the MBC, subculture a fixed volume (e.g., 10 µL) from each well that shows no visible growth onto an appropriate agar medium.
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
-
Anti-Biofilm Activity Assessment: Crystal Violet Assay
-
Objective: To quantify the ability of an antimicrobial agent to inhibit biofilm formation or eradicate pre-formed biofilms.
-
Procedure for Biofilm Inhibition: [1]
-
Dispense a standardized bacterial suspension into the wells of a 96-well flat-bottom microtiter plate.
-
Add serial dilutions of the antimicrobial agent to the wells.
-
Include a growth control (no antimicrobial) and a negative control (broth only).
-
Incubate the plate under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours).
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with 0.1% crystal violet solution for 10-15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound crystal violet with a suitable solvent (e.g., 30% acetic acid or ethanol).
-
Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The reduction in absorbance in the presence of the antimicrobial agent indicates the inhibition of biofilm formation.
-
Mandatory Visualizations
Mechanism of Action Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct mechanisms of action of this compound (as a representative Quaternary Ammonium Compound) and the novel antimicrobial agents.
Caption: this compound's mechanism of action.
Caption: Cefiderocol's "Trojan Horse" mechanism.
Caption: Zosurabalpin's inhibition of LPS transport.
Caption: Omadacycline and Eravacycline's ribosomal inhibition.
Caption: Lefamulin's inhibition of protein synthesis.
Experimental Workflow Diagram
Caption: Workflow for MIC and MBC determination.
Conclusion and Future Directions
This comparative guide highlights the distinct advantages of novel antimicrobial agents in terms of their specific mechanisms of action and potent activity against multidrug-resistant pathogens. While this compound, as a representative quaternary ammonium compound, offers broad-spectrum antiseptic properties, a significant knowledge gap exists regarding its quantitative efficacy against a diverse panel of clinically relevant microorganisms.
For researchers and drug development professionals, this analysis underscores the importance of rigorous, standardized testing for both established and novel compounds. To fully assess the potential of this compound as a therapeutic agent, further research is critically needed to:
-
Determine its MIC and MBC values against a comprehensive range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.
-
Evaluate its anti-biofilm formation and eradication capabilities.
-
Elucidate its precise molecular interactions with the bacterial cell membrane.
By addressing these research gaps, a more complete and accurate comparison with novel agents can be achieved, ultimately contributing to the development of more effective strategies to combat the growing threat of antimicrobial resistance.
References
- 1. Susceptibility testing: inoculum size dependency of inhibition using the Colworth MIC technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of N-[2-(dodecanoylmethylamine)ethyl]-alkyl dimethylammonium bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. idexx.dk [idexx.dk]
- 6. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Bacterial Biofilm Inhibition: A Focused Review on Recent Therapeutic Strategies for Combating the Biofilm Mediated Infections [frontiersin.org]
- 8. dovepress.com [dovepress.com]
A Head-to-Head Comparison of Dodeclonium Bromide and Cetrimonium Bromide for Researchers
A comprehensive analysis of two prominent quaternary ammonium compounds, Dodeclonium Bromide and Cetrimonium Bromide, this guide offers a detailed comparison of their physicochemical properties, antimicrobial efficacy, and surfactant capabilities. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two cationic surfactants and antiseptics.
Both this compound and Cetrimonium Bromide belong to the class of quaternary ammonium compounds (QACs), which are characterized by a positively charged nitrogen atom. This cationic nature is central to their function as both antimicrobial agents and surfactants. While they share a common class, their distinct molecular structures give rise to differences in their performance profiles. Cetrimonium Bromide, also known as Cetyltrimethylammonium Bromide (CTAB), is a widely studied and utilized compound with a C16 alkyl chain. This compound features a more complex structure, incorporating a dodecyl (C12) chain and a chlorophenoxy ethyl group. This guide delves into the available experimental data to provide a quantitative and qualitative comparison.
Physicochemical and Performance Data
The following table summarizes key quantitative data for this compound and Cetrimonium Bromide, providing a direct comparison of their properties. Data for this compound was supplemented with information from its close structural analog, Dodecyltrimethylammonium Bromide, where direct data was unavailable.
| Property | This compound | Cetrimonium Bromide (CTAB) |
| Molecular Formula | C₂₂H₃₉BrClNO | C₁₉H₄₂BrN |
| Molecular Weight | 448.9 g/mol | 364.45 g/mol [1] |
| Antimicrobial Activity (MIC) | Data for Dodecyltrimethylammonium Bromide against Staphylococcus aureus is available, with inoculum size dependency noted.[2] | 0.5 - 2 µg/mL against Escherichia coli |
| Surfactant Properties (CMC) | No direct data available. | ~1 mM at 30°C[1] |
| Acute Oral Toxicity (LD50, rat) | Data for Dodecyltrimethylammonium Bromide: 200 - 1000 mg/kg.[3] | 40% solution in water: 1000 mg/kg |
Mechanism of Action
The primary mechanism of antimicrobial action for both this compound and Cetrimonium Bromide, as with other QACs, involves the disruption of microbial cell membranes. The positively charged cationic head of the molecule electrostatically interacts with the negatively charged components of the bacterial or fungal cell wall and cytoplasmic membrane. This is followed by the insertion of the hydrophobic alkyl chain into the lipid bilayer, leading to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell death.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
Test compound (this compound or Cetrimonium Bromide)
-
Bacterial or fungal culture in logarithmic growth phase
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent and dilute it with broth to twice the highest concentration to be tested.
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the diluted test compound to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).[4]
-
Add 100 µL of the microbial inoculum to each well, resulting in a final volume of 200 µL and a halving of the compound concentrations.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for most bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration of a surfactant above which micelles form. The surface tension method is a common and reliable technique for determining the CMC.
Materials:
-
Test surfactant (this compound or Cetrimonium Bromide)
-
High-purity water
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Glassware
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a series of aqueous solutions of the surfactant with varying concentrations, starting from well below the expected CMC to well above it.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of the pure water as a baseline.
-
For each surfactant concentration, measure the surface tension of the solution. Ensure temperature is constant throughout the experiment.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The plot will typically show a region where surface tension decreases linearly with the log of concentration, followed by a plateau where the surface tension remains relatively constant.
-
The CMC is the concentration at the point of intersection of the two linear portions of the graph.
Concluding Remarks
Both this compound and Cetrimonium Bromide are effective cationic surfactants and antimicrobial agents. Cetrimonium Bromide is well-characterized, with a significant body of available data on its performance. This compound, while also utilized in antiseptic formulations, has less publicly available quantitative performance data. The information on its structural analog, Dodecyltrimethylammonium Bromide, suggests comparable antimicrobial activity and toxicity profiles. The choice between these two compounds for a specific application will depend on the desired balance of properties, including the target microorganisms, required surfactant characteristics, and formulation compatibility. Further head-to-head experimental studies are warranted to fully elucidate the performance differences between these two quaternary ammonium compounds.
References
- 1. idexx.dk [idexx.dk]
- 2. Susceptibility testing: inoculum size dependency of inhibition using the Colworth MIC technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Detection of Dodeclonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantitative determination of Dodeclonium Bromide and other quaternary ammonium compounds (QACs). The objective is to equip researchers and professionals with the necessary information to select the most suitable analytical technique for their specific needs, supported by experimental data from validated methods for closely related compounds.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance parameters of High-Performance Liquid Chromatography with UV detection (HPLC-UV), UV-Visible Spectrophotometry (UV-Vis), and Potentiometric Titration for the analysis of QACs. The data is compiled from studies on Domiphen Bromide and other quaternary ammonium compounds, serving as a reliable proxy for this compound.
| Parameter | HPLC-UV (for Domiphen Bromide)[1] | UV-Vis Spectrophotometry (for QACs)[2][3] | Potentiometric Titration (for Bromide) |
| Linearity Range | 1.132–1000 µg/mL | 0.5–10 mg/L | 0.5% to 4.0% |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | 0.373 µg/mL | 0.53 mg/L | 0.00135% |
| Limit of Quantitation (LOQ) | 1.132 µg/mL | 1.77 mg/L | 0.00410% |
| Accuracy (% Recovery) | 98.8–99.76% | 93–97% | 96.3–96.7% |
| Precision (% RSD) | < 2% | < 2.7% | < 1% |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is highly specific and sensitive for the quantification of this compound. The following protocol is based on a validated method for Domiphen Bromide[1].
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Inertsil ODS-3 column.
-
Mobile Phase: A mixture of acetonitrile and perchloric acid solution (70:30, v/v).
-
Detection Wavelength: 275 nm.
-
Column Temperature: 25 °C.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards within the linear range.
-
Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered, and injected into the HPLC system.
-
Analysis: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.
2. UV-Visible Spectrophotometry
This colorimetric method is based on the formation of an ion-pair complex and is suitable for routine analysis of total QACs[2][3].
-
Instrumentation: A UV-Visible spectrophotometer.
-
Reagents: Eosin-Y dye, Triton X-100, and a suitable buffer solution.
-
Principle: this compound, a cationic surfactant, forms a colored ion-pair with the anionic dye Eosin-Y in the presence of a non-ionic surfactant like Triton X-100. The resulting complex can be measured spectrophotometrically.
-
Wavelength of Maximum Absorbance (λmax): 535 nm.
-
Standard Preparation: A series of this compound standards are prepared and reacted with the dye solution to generate a calibration curve.
-
Sample Preparation: The sample is dissolved and appropriately diluted, then mixed with the Eosin-Y and Triton X-100 solution.
-
Analysis: The absorbance of the sample is measured at 535 nm, and the concentration is calculated using the calibration curve.
3. Potentiometric Titration
This titrimetric method is a classic and robust technique for the determination of the bromide content in this compound.
-
Instrumentation: An autotitrator with a suitable ion-selective electrode (e.g., silver electrode) and a reference electrode.
-
Titrant: A standardized solution of silver nitrate (AgNO₃).
-
Principle: The bromide ions from this compound react with silver ions from the titrant to form a silver bromide precipitate. The endpoint of the titration is detected by a sharp change in the potential of the ion-selective electrode.
-
Sample Preparation: An accurately weighed amount of the this compound sample is dissolved in an appropriate solvent.
-
Titration Procedure: The dissolved sample is titrated with the standardized silver nitrate solution. The volume of titrant consumed at the equivalence point is recorded.
-
Calculation: The percentage of bromide in the sample is calculated based on the stoichiometry of the reaction and the volume and concentration of the titrant used.
Mandatory Visualization
The following diagrams illustrate the general workflow for analytical method validation and the principle of the UV-Vis spectrophotometric method.
References
Comparative study of Dodeclonium Bromide's effects on different bacterial strains
A Comparative Analysis of Dodeclonium Bromide's Presumed Antimicrobial Efficacy
An Objective Guide for Researchers and Drug Development Professionals
This compound is a quaternary ammonium compound (QAC) recognized for its antiseptic properties.[1] QACs are cationic surfactants widely used as disinfectants and antiseptics due to their broad-spectrum antimicrobial activity.[2][3] Their efficacy stems from the positively charged quaternary ammonium head group which interacts with the negatively charged bacterial cell membrane, leading to its disruption and subsequent cell death.[2][4]
Comparative Efficacy: A Hypothetical Overview
The following tables summarize hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against a selection of common Gram-positive and Gram-negative bacterial strains. These values are postulated based on the known activity of similar quaternary ammonium compounds.
Table 1: Hypothetical Antimicrobial Activity of this compound against Gram-Positive Bacteria
| Bacterial Strain | Strain Type | Hypothetical MIC (µg/mL) | Alternative Antiseptic (Benzalkonium Chloride) MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 2 | 1 - 4 |
| Staphylococcus epidermidis | Clinical Isolate | 4 | 2 - 8 |
| Enterococcus faecalis | ATCC 29212 | 8 | 4 - 16 |
| Streptococcus pyogenes | Clinical Isolate | 4 | 2 - 8 |
Table 2: Hypothetical Antimicrobial Activity of this compound against Gram-Negative Bacteria
| Bacterial Strain | Strain Type | Hypothetical MIC (µg/mL) | Alternative Antiseptic (Benzalkonium Chloride) MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 16 | 8 - 32 |
| Pseudomonas aeruginosa | ATCC 27853 | 32 | 16 - 64 |
| Klebsiella pneumoniae | Clinical Isolate | 16 | 8 - 32 |
| Acinetobacter baumannii | Clinical Isolate | 8 | 4 - 16 |
Note: MIC values can vary depending on the specific strain, testing conditions, and the presence of organic matter. Generally, Gram-negative bacteria may exhibit higher MICs for QACs due to the protective outer membrane.[5]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of antimicrobial efficacy.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.[6]
a. Preparation of this compound Stock Solution:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) at a high concentration (e.g., 1024 µg/mL).
b. Inoculum Preparation:
-
The bacterial strain of interest is cultured on an appropriate agar medium for 18-24 hours.
-
Several colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
This suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.
c. Serial Dilution and Inoculation:
-
A 96-well microtiter plate is used.
-
The this compound stock solution is serially diluted two-fold in CAMHB across the wells of the plate to achieve a range of concentrations.
-
Each well is then inoculated with the prepared bacterial suspension.
-
A positive control well (broth and bacteria, no drug) and a negative control well (broth only) are included.
d. Incubation and Interpretation:
-
The microtiter plate is incubated at 35-37°C for 16-20 hours.[7]
-
The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth (i.e., the broth remains clear).[6]
Antimicrobial Susceptibility Testing via Agar Well Diffusion
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the size of the zone of growth inhibition.[8]
a. Inoculation of Agar Plate:
-
A sterile cotton swab is dipped into a standardized bacterial suspension (0.5 McFarland) and swabbed evenly across the surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[9]
b. Well Creation and Sample Addition:
-
Sterile wells (typically 6-8 mm in diameter) are punched into the agar using a sterile cork borer.
-
A fixed volume (e.g., 100 µL) of a known concentration of this compound solution is added to each well.
-
A negative control (solvent without the compound) and a positive control (a known antiseptic) are also tested.
c. Incubation and Measurement:
-
The plate is incubated at 35-37°C for 18-24 hours.
-
The diameter of the clear zone of no bacterial growth around each well (zone of inhibition) is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.[10]
Visualizing Experimental Workflows and Mechanisms
Signaling Pathways and Logical Relationships
The primary mechanism of action for quaternary ammonium compounds like this compound involves the disruption of the bacterial cell membrane.
Caption: Generalized mechanism of action for this compound.
Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Workflow for antimicrobial susceptibility testing via agar well diffusion.
References
- 1. This compound | C22H39BrClNO | CID 71686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agritechem.com [agritechem.com]
- 3. cleaninginstitute.org [cleaninginstitute.org]
- 4. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. chemistnotes.com [chemistnotes.com]
- 9. hereditybio.in [hereditybio.in]
- 10. webcentral.uc.edu [webcentral.uc.edu]
Safety Operating Guide
Navigating the Safe Disposal of Dodeclonium Bromide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Dodeclonium bromide, a quaternary ammonium compound, requires careful management due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal, aligned with established safety protocols.
Hazard Profile and Safety Recommendations
This compound presents several hazards that necessitate stringent safety measures. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] Furthermore, it is very toxic to aquatic life, highlighting the critical importance of preventing its release into the environment.[1][3][4]
| Hazard Classification | Description | Primary Precautions |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] | Do not eat, drink, or smoke when using this product. Rinse mouth if ingested.[1] |
| Skin Irritation | Causes skin irritation.[1][2] | Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][5] |
| Eye Irritation | Causes serious eye irritation.[1][2] | Wear eye and face protection. Rinse cautiously with water for several minutes if contact occurs.[1][5] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[2][4] | Avoid release to the environment.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[3] Chemical waste generators are responsible for correctly classifying and managing their waste.[3]
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated items like gloves and paper towels, in a designated, clearly labeled, and sealed container.[6] Avoid generating dust.[6]
-
Liquid Waste: Collect aqueous solutions of this compound in a separate, sealed, and clearly labeled container. Do not mix with other waste streams unless compatible.
3. Spill Management: In the event of a spill, follow these procedures:
-
Minor Spills:
-
Major Spills:
4. Final Disposal:
-
All this compound waste must be disposed of through an approved hazardous waste disposal facility.[1][2]
-
Do not discharge this compound or its solutions into drains or the environment.[1]
-
Label the waste container clearly with "Hazardous Waste" and the chemical name "this compound."
Logical Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Dodeclonium Bromide
Precise safety information for Dodeclonium Bromide, including detailed personal protective equipment (PPE) requirements, specific handling and disposal procedures, is currently unavailable due to the lack of a specific and reliable Safety Data Sheet (SDS).
An extensive search for safety protocols related to this compound has revealed a critical data discrepancy. While a CAS number (15687-13-5) is associated with this compound, this number is also linked to the common pain reliever, Ibuprofen. This overlap prevents the retrieval of a distinct and accurate SDS for this compound. Safety Data Sheets are fundamental documents that provide substance-specific information on hazards, handling, storage, and emergency measures. Without a dedicated SDS, providing detailed and reliable safety guidance is not possible.
It is imperative for researchers, scientists, and drug development professionals to understand that safety protocols for chemical compounds are not interchangeable, even for structurally similar substances. Relying on information for other quaternary ammonium compounds, such as Dodecyltrimethylammonium bromide, could lead to unsafe practices and potential exposure to unknown hazards.
General Laboratory Best Practices
In the absence of specific guidance for this compound, strict adherence to general laboratory best practices is crucial when handling any chemical of unknown toxicity. These practices are designed to minimize risk and ensure a safe working environment.
1. Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines general PPE recommendations for handling chemicals with unknown hazards.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | To prevent skin contact. Glove type should be selected based on the chemical's (unknown) properties; consulting a glove manufacturer's resistance chart for a class of similar compounds may offer some guidance, but is not a substitute for specific data. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect skin and clothing from spills. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges. | To prevent inhalation of dust, aerosols, or vapors. The type of cartridge should be selected based on the potential for airborne particulates or volatile components. |
2. Engineering Controls:
Engineering controls are measures designed to isolate or remove hazards from the workplace.
-
Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area for emergency use.
Procedural Step-by-Step Guidance for Handling Unknown Chemicals
The following workflow provides a general framework for handling chemicals where specific safety information is not available.
Caption: General workflow for handling chemicals with unknown hazards.
Disposal Plan
Without a specific SDS, all waste generated from experiments involving this compound must be treated as hazardous waste.
Operational Plan for Disposal:
-
Segregation: All solid and liquid waste containing this compound must be collected in separate, clearly labeled, and sealed hazardous waste containers.
-
Labeling: Containers must be labeled with "Hazardous Waste," the chemical name "this compound," and any other known components of the waste stream.
-
Storage: Waste containers should be stored in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal: Arrange for pick-up and disposal by a certified hazardous waste management company. Do not dispose of this compound down the drain or in regular trash.
It is strongly recommended that any institution planning to work with this compound contact the manufacturer or supplier to request a specific and accurate Safety Data Sheet before any handling occurs. The absence of this critical safety information presents a significant risk to researchers and the environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
